molecular formula C9H10O3 B505586 1-(4-Hydroxy-2-methoxyphenyl)ethanone

1-(4-Hydroxy-2-methoxyphenyl)ethanone

Cat. No.: B505586
M. Wt: 166.17 g/mol
InChI Key: XPHIPEXPAGCEBM-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Chemical Sciences

The compound, more commonly known as paeonol (B1678282), was first isolated in 1884 by Japanese scholar Changjing Changyi from the root cortex of the peony plant (Paeonia suffruticosa). nih.gov This discovery marked its entry into the realm of chemical sciences, moving from a component of traditional remedies to a distinct chemical entity for scientific study. Since its initial isolation, it has been identified in other plant species, including Arisaema erubescens and Dioscorea japonica. researchgate.net

Relevance in Contemporary Chemical and Pharmaceutical Research

In modern research, 1-(4-Hydroxy-2-methoxyphenyl)ethanone is a molecule of significant interest. Its structure, featuring a hydroxyl group and a methoxy (B1213986) group on the phenyl ring, makes it a versatile platform for chemical modifications and the synthesis of various derivatives. nih.govnih.govfrontiersin.org These characteristics have led to its use as a precursor or intermediate in the synthesis of more complex molecules. nih.govnih.gov In the pharmaceutical and cosmetic fields, its demonstrated antioxidant, anti-inflammatory, and antimicrobial properties are the primary drivers of ongoing research. researchgate.netmagtechjournal.com

Scope and Objectives of Academic Inquiry for this compound

The academic inquiry into this compound is multifaceted. Key research objectives include the elucidation of its biological mechanisms of action, the synthesis of novel derivatives with enhanced or specific activities, and the exploration of its potential in various applications. Studies have focused on understanding how it exerts its antioxidant effects by scavenging free radicals and modulating cellular signaling pathways. researchgate.netnih.gov Another significant area of investigation is its anti-inflammatory properties, with research aimed at understanding its role in inhibiting inflammatory mediators and pathways. nih.govnih.gov Furthermore, its antimicrobial activities against various pathogens are being explored to determine its potential as an alternative to conventional antimicrobial agents. researchgate.netnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-hydroxy-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6(10)8-4-3-7(11)5-9(8)12-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHIPEXPAGCEBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(4-Hydroxy-2-methoxyphenyl)ethanone and its Analogs

The traditional synthesis of hydroxylated and methoxylated acetophenones often begins with readily available phenolic precursors. A common route to this compound involves the initial synthesis of 2,4-dihydroxyacetophenone, followed by selective methylation.

The preparation of 2,4-dihydroxyacetophenone (also known as resacetophenone) is frequently accomplished through the acylation of resorcinol (B1680541). A well-established method is the Nencki reaction or a similar Friedel-Crafts acylation variant, where resorcinol is reacted with acetic acid in the presence of a Lewis acid catalyst, most commonly zinc chloride. google.comyoutube.com The reaction is typically performed by heating the components, and it is crucial that the reagents are anhydrous to ensure efficiency. google.com The process yields 2,4-dihydroxyacetophenone, which serves as a key intermediate. google.comnih.gov The subsequent step involves the selective O-methylation of the hydroxyl group at the C-2 position to yield the final product, this compound. This selective alkylation is a critical transformation that distinguishes it from its isomer, acetovanillone (B370764). asianpubs.org

The Fries rearrangement is a powerful and atom-economical method for synthesizing hydroxyaryl ketones directly from phenolic esters. chemrxiv.orgwikipedia.org This acid-catalyzed reaction involves the intramolecular rearrangement of an acyl group from a phenolic ester to the aromatic ring, yielding ortho- and para-hydroxyaryl ketone isomers. wikipedia.org The ratio of these isomers is highly dependent on reaction conditions such as temperature, solvent polarity, and the choice of Lewis or Brønsted acid catalyst. wikipedia.orgajchem-a.com

Generally, lower reaction temperatures and polar solvents favor the formation of the para-isomer, while higher temperatures and nonpolar solvents tend to produce the ortho-isomer. chemrxiv.org For example, the rearrangement of phenyl acetate (B1210297) to produce p-hydroxyacetophenone (a structural analog) can be optimized by carefully selecting these parameters. chemrxiv.org Various catalysts have been employed, with aluminum chloride (AlCl₃) being traditional, while others like boron trifluoride, hydrogen fluoride, and p-toluenesulfonic acid (PTSA) have also been used. wikipedia.orgjocpr.com A recent development includes the mechanochemical Fries rearrangement, which can be performed in a ball mill or twin-screw extruder, offering quantitative conversion in shorter times and avoiding bulk solvents. chemrxiv.orgresearchgate.net

Table 1: Influence of Conditions on Fries Rearrangement Product Ratios

CatalystSolventTemperaturePredominant ProductReference
Lewis Acids (e.g., AlCl₃)Polar (e.g., Nitrobenzene)Lowpara-isomer chemrxiv.org
Lewis Acids (e.g., AlCl₃)Nonpolar (e.g., CS₂)Highortho-isomer chemrxiv.org
p-Toluenesulfonic Acid (PTSA)Solvent-free100-120°Cortho-isomer (up to 90%) jocpr.com
Mechanochemical (AlCl₃)Liquid-Assisted Grinding50-100°Cpara-isomer favored chemrxiv.org

While not a direct synthesis of this compound itself, the Aldol condensation is a crucial reaction for its derivatives and related compounds. Specifically, the Claisen-Schmidt condensation, which involves the reaction of an acetophenone (B1666503) with an aromatic aldehyde (lacking α-hydrogens) in the presence of a base, is widely used to synthesize chalcones (1,3-diaryl-2-propen-1-ones). uomustansiriyah.edu.iqnih.govjetir.org These chalcones are important intermediates in the biosynthesis of flavonoids and possess a wide range of biological activities. jetir.orgwpmucdn.com

In a typical procedure, an acetophenone derivative (such as 4-hydroxyacetophenone) is treated with a substituted benzaldehyde (B42025) in an alcoholic solvent with a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). uomustansiriyah.edu.iqnih.gov The reaction proceeds via the formation of an enolate from the acetophenone, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones. wpmucdn.com Alternative methods include using catalysts like thionyl chloride in ethanol (B145695) or employing solvent-free conditions where reactants are ground together with a solid base. rsc.orgjocpr.com

Table 2: Comparison of Protocols for Chalcone (B49325) Synthesis via Aldol Condensation

MethodCatalyst/BaseSolventKey FeaturesReference
Classical Claisen-SchmidtNaOH or KOHEthanolWidely used, simple procedure. uomustansiriyah.edu.iqnih.gov uomustansiriyah.edu.iqnih.gov
Solvent-Free GrindingSolid NaOHNoneGreen chemistry approach, minimizes waste. jetir.orgrsc.org jetir.orgrsc.org
SOCl₂/EtOH SystemSOCl₂EthanolCatalytic system used for condensation. jocpr.com jocpr.com

The synthesis of specifically substituted acetophenones like this compound relies heavily on precursor transformations, particularly alkylation reactions to introduce methoxy (B1213986) groups. As outlined in section 2.1.1, a common strategy starts with a polyhydroxylated precursor such as 2,4-dihydroxyacetophenone. google.com

The critical step in synthesizing the target molecule from this precursor is the selective O-methylation of the hydroxyl group at the C-2 position while leaving the C-4 hydroxyl group unprotected. This regioselectivity can be challenging. The hydroxyl group at C-2 is often more acidic and can be preferentially alkylated under controlled conditions. This transformation is a key step in distinguishing the synthesis of isopaeonol from its isomers, such as paeonol (B1678282) (1-(2-hydroxy-4-methoxyphenyl)ethanone) or acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanone), where the methoxy and hydroxy groups are positioned differently. asianpubs.org The synthesis of related methoxy-substituted phenylethanones often involves the reaction of a precursor with an alkylating agent in the presence of a base. rsc.org

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods. Green chemistry principles, such as reducing waste, minimizing energy consumption, and avoiding hazardous solvents, are increasingly being applied to the synthesis of fine chemicals, including acetophenone derivatives.

Microwave-assisted organic synthesis has emerged as a prominent green chemistry technique that dramatically accelerates reaction rates, often leading to higher yields and cleaner products compared to conventional heating methods. ijfans.orgnih.gov This technology has been successfully applied to several key reactions in the synthesis of acetophenone derivatives and their downstream products, such as chalcones.

In the context of Aldol (Claisen-Schmidt) condensations, using microwave irradiation can reduce reaction times from several hours or even days to just a few minutes. nih.govpharmacophorejournal.com For instance, the synthesis of 4-hydroxychalcones from 4-hydroxyacetophenone and various benzaldehydes shows a significant improvement in both reaction time and yield when conducted under microwave irradiation compared to conventional heating. pharmacophorejournal.com This efficiency minimizes the potential for side product formation and reduces energy consumption. ijfans.orgnih.gov The protocol typically involves mixing the reactants in a minimal amount of a suitable solvent (or sometimes solvent-free) with a catalyst and irradiating the mixture in a dedicated microwave synthesizer. nih.govpharmacophorejournal.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Chalcones

ReactantsMethodReaction TimeYield (%)Reference
4-Hydroxyacetophenone + BenzaldehydeConventional6-8 hours75 pharmacophorejournal.com
4-Hydroxyacetophenone + BenzaldehydeMicrowave60-120 seconds84 pharmacophorejournal.com
2'-Hydroxyacetophenone + 4-Aminodimethyl benzaldehydeConventional (Reflux)74 hours81 nih.gov
2'-Hydroxyacetophenone + 4-Aminodimethyl benzaldehydeMicrowave30 minutes87 nih.gov

Biocatalytic Transformations and Biologically Inspired Syntheses

The application of biocatalysis in organic synthesis is a cornerstone of green chemistry, often providing high selectivity under mild conditions. While direct biocatalytic synthesis routes specifically targeting this compound are not extensively documented in dedicated studies, the structural motifs of the compound suggest plausible enzymatic pathways. Biologically inspired syntheses could leverage enzymes such as monooxygenases for regioselective hydroxylation of a methoxyacetophenone precursor or O-methyltransferases for the methylation of a dihydroxyacetophenone.

For instance, flavin-dependent monooxygenases are known to hydroxylate phenolic compounds with high regioselectivity. nih.gov Similarly, lipases are widely used for acylating phenolic hydroxyl groups, indicating the potential for enzymatic manipulation of the functional groups present in and related to this compound. nih.gov The enzymatic formation of other complex natural products, such as the glycopeptide antibiotics involving cytochrome P450 oxygenases, underscores the power of biocatalytic cascades that could theoretically be engineered for the synthesis of specific acetophenones. nih.gov Although the compound itself is found in plants like Ficus benghalensis and Iris germanica, the specific biosynthetic pathways in these organisms have not been fully elucidated. nih.govnp-mrd.org

Environmentally Benign Catalysis (e.g., Bismuth Chloride III Catalysis)

The principles of green chemistry encourage the use of catalysts that are non-toxic, efficient, and ideally recyclable. Bismuth(III) compounds, including bismuth(III) chloride (BiCl₃), have emerged as particularly attractive catalysts from this perspective, as they are remarkably nontoxic, non-corrosive, and relatively inexpensive.

While a direct synthesis of this compound using BiCl₃ is not specifically reported, its utility in reactions involving structurally similar acetophenones highlights its potential. For example, BiCl₃ has been successfully employed as a catalyst in the multicomponent synthesis of hexahydroimidazo[1,2-a]pyridines. In these reactions, an acetophenone derivative is reacted with an aldehyde and 1,2-diaminoethane in the presence of a catalytic amount of BiCl₃. This methodology avoids harsh reagents, minimizes waste by eliminating aqueous workup and chromatography, and proceeds efficiently, making it a mass-efficient and environmentally benign process.

Table 1: Example of Bismuth (III) Chloride Catalyzed Multicomponent Reaction.
Reactant AReactant BReactant CCatalystSolventTemperatureKey Feature
Benzaldehyde4-Bromoacetophenone1,2-DiaminoethaneBiCl₃ (20.0 mol%)Methanol (B129727)60°CAvoids chromatography and aqueous waste. masterorganicchemistry.com

Chemical Reactivity and Derivatization Strategies

The chemical behavior of this compound is dictated by its three key functional groups: the phenolic hydroxyl, the methoxy ether, and the acetyl ketone. These groups provide multiple sites for derivatization through various reaction types.

Aromatic Substitution Reactions

The benzene (B151609) ring in this compound is activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups. Both are ortho-, para-directing substituents. The hydroxyl group is a more powerful activating group than the methoxy group. Considering the existing substitution pattern, incoming electrophiles would be directed to the positions ortho and para to the hydroxyl group.

A pertinent example can be seen in the reaction of the isomeric compound, 1-(2-hydroxy-4-methoxyphenyl)ethanone (Paeonol), which undergoes bromination. Reaction with bromine in a suitable solvent like chloroform (B151607) leads to substitution at the 5-position, which is ortho to the hydroxyl group and meta to the acetyl group, yielding 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)-ethanone. This demonstrates the powerful directing effect of the hydroxyl group. A similar regioselectivity would be expected for this compound, with substitution likely occurring at the positions ortho to the activating hydroxyl group.

Table 2: Example of Aromatic Substitution on a Related Hydroxyacetophenone.
Starting MaterialReagentSolventTemperatureProductReference
1-(2-hydroxy-4-methoxyphenyl)-ethanoneBromineChloroform0 - 20°C1-(5-Bromo-2-hydroxy-4-methoxyphenyl)-ethanone rsc.org

Reduction and Oxidation Pathways

The acetyl group is readily susceptible to reduction. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) can selectively reduce the ketone to a secondary alcohol without affecting the aromatic ring or the ether linkage. organic-chemistry.orgabo.fi This reaction would convert this compound into 1-(4-hydroxy-2-methoxyphenyl)ethanol. Such reductions are standard transformations in organic synthesis, providing access to a different class of compounds. rsc.orgnih.gov

The oxidation of this compound is more complex. The phenolic hydroxyl group is sensitive to oxidation and can be converted to a quinone-type structure under appropriate conditions. The ketone itself can undergo Baeyer-Villiger oxidation with peroxy acids to yield an ester, a reaction common to aryl ketones. However, specific studies detailing these oxidation pathways for this particular molecule are not prevalent.

Nucleophilic and Electrophilic Reactivity of Functional Groups

The carbonyl carbon of the acetyl group is a primary electrophilic center in the molecule. It is susceptible to attack by a wide range of nucleophiles. For instance, it can react with hydrazine (B178648) derivatives to form hydrazones. A new aroyl hydrazone, N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine, has been prepared through the condensation of 2-hydroxy-4-methoxyacetophenone with 4-nitrobenzoyl hydrazine, illustrating the ketone's reactivity. nih.gov The reduction by hydride ions from sodium borohydride is another example of nucleophilic addition to this electrophilic carbon. organic-chemistry.org

Conversely, the oxygen atoms of the hydroxyl and methoxy groups possess lone pairs of electrons and can act as nucleophiles. The phenolic hydroxyl is acidic and can be deprotonated to form a phenoxide ion, a potent nucleophile. The aromatic ring itself is electron-rich and acts as a nucleophile in electrophilic aromatic substitution reactions, as discussed previously.

Investigations into Tautomeric Forms and Equilibria

Like most carbonyl compounds with α-hydrogens, this compound can exist in equilibrium with its enol tautomer. libretexts.org This process, known as keto-enol tautomerism, involves the migration of a proton from the α-carbon (the methyl group of the acetyl moiety) to the carbonyl oxygen, with a corresponding shift of the pi-bond to form a carbon-carbon double bond. masterorganicchemistry.comlibretexts.org

The equilibrium between the keto and enol forms can be catalyzed by either acid or base. youtube.com

Base-catalyzed: A base removes an α-hydrogen to form a resonance-stabilized enolate ion, which is then protonated on the oxygen to yield the enol. libretexts.org

Acid-catalyzed: The carbonyl oxygen is first protonated, making the α-hydrogens more acidic. A weak base (like the solvent) then removes an α-hydrogen to form the enol. masterorganicchemistry.com

For most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. libretexts.org Factors such as intramolecular hydrogen bonding or the formation of an aromatic system can significantly increase the proportion of the enol tautomer. libretexts.orgnih.gov In the case of this compound, while the potential for an internal hydrogen bond in the enol form exists, specific quantitative studies on its keto-enol equilibrium are not widely reported. It is generally presumed that the keto form is the predominant species under standard conditions. libretexts.org

Aliphatic C-C Bond Cleavage Mechanisms in Related Compounds

The cleavage of aliphatic carbon-carbon (C-C) bonds in compounds structurally related to this compound, such as other aryl alkyl ketones, is a challenging yet significant transformation in organic synthesis. This process allows for the conversion of readily available ketones into other valuable functional groups. Various strategies, often employing transition metal catalysis, have been developed to achieve this transformation.

One notable method involves the copper-catalyzed aerobic oxidative cleavage of the C(CO)-C(alkyl) bond in aryl alkyl ketones. chem-station.com This reaction facilitates the direct conversion of these ketones into amides. chem-station.com The mechanism is thought to involve the use of oxygen as the sole oxidant. chem-station.com Isotopic labeling experiments using ¹⁸O₂ have provided insight into the reaction pathway, suggesting the formation of a dimer intermediate. chem-station.com This methodology is applicable to a range of acetophenone derivatives and even more complex aryl ketones with longer alkyl chains, enabling their selective cleavage and subsequent conversion into corresponding amides. chem-station.com

Transition-metal-free approaches have also been reported for the aerobic oxidative C-C bond cleavage of related α-hydroxyketones, leading to esterification. chem-station.com Furthermore, copper-catalyzed C(CO)-C(methyl) bond cleavage under an oxygen atmosphere can chemoselectively produce aldehydes, releasing hydrogen and carbon dioxide as byproducts. chem-station.com

The activation of aliphatic C-C bonds towards cleavage can also be investigated using transition metal complexes. For instance, divalent late first-row transition metal complexes have been utilized to study new strategies for dioxygen activation and subsequent C-C bond cleavage. usu.edu Mechanistic studies on the iridium-catalyzed reductive cleavage of unstrained aliphatic C-C bonds in dinitriles suggest a pathway involving C-H activation followed by a retro-Michael type reaction, which proceeds via alkene deinsertion. liverpool.ac.uk

The cleavage of C-C bonds can also be achieved through retro-allylation and deallylation processes in allylic compounds. researchgate.net Retro-allylation, which involves the cleavage of Cβ-Cγ bonds, can generate valuable regio- and stereodefined allylic metal compounds, often proceeding through a favorable six-membered chair-like transition state. researchgate.net Deallylation involves the departure of an allylic fragment through mechanisms like oxidative addition to a low-valent metal. researchgate.net While not directly applicable to simple ketones, these principles highlight diverse strategies for C-C bond scission. researchgate.net

Table 1: Methodologies for Aliphatic C-C Bond Cleavage in Ketone Derivatives

Starting Material Type Reagents/Catalyst Product Type Key Mechanistic Feature
Aryl alkyl ketones Copper catalyst, O₂ Amides Oxidative C(CO)-C(alkyl) cleavage chem-station.com
α-Hydroxyketones Transition-metal-free, O₂ Esters Aerobic oxidative C-C cleavage chem-station.com
Aromatic/Aliphatic methyl ketones Copper catalyst, O₂ Aldehydes C(CO)-C(methyl) cleavage chem-station.com
Dinitriles Iridium catalyst Nitriles (cleaved) C-H activation, retro-Michael reaction liverpool.ac.uk
Chloro-diketonate substrates Ni(II)/Cu(II) complexes, O₂ Cleavage products Photoreduction or thermal activation usu.edu

Photo-Wolff Rearrangement and Photo-Favorskii Diradical-Cyclopropanone Sequences in Diazo Analogs

Diazo analogs of this compound are precursors for fascinating photochemical rearrangements, namely the Photo-Wolff and Photo-Favorskii reactions, which proceed through distinct but related reactive intermediates.

The Photo-Wolff rearrangement converts an α-diazocarbonyl compound into a ketene (B1206846) through the loss of dinitrogen upon photochemical irradiation. wikipedia.orglibretexts.org This reaction is thought to proceed via an initial excitation to a singlet excited state, followed by the extrusion of nitrogen gas to form a highly reactive singlet carbene intermediate. researchgate.net This carbene can then undergo a 1,2-rearrangement to yield the corresponding ketene. libretexts.orgorganic-chemistry.org The ketene is a versatile intermediate that can be trapped by various nucleophiles. For instance, in the presence of water, it forms a carboxylic acid, while alcohols yield esters and amines produce amides. wikipedia.orglibretexts.org The mechanism can be either a concerted process, where the loss of nitrogen and the 1,2-shift occur simultaneously, or a stepwise pathway involving the carbene. organic-chemistry.org The reaction conditions, such as the solvent, can influence the outcome and provide evidence for the intermediacy of carbenes. organic-chemistry.org

The Photo-Favorskii rearrangement is another key photochemical transformation observed in analogs such as p-hydroxyphenacyl derivatives. nih.govnih.gov This reaction typically converts an α-halo ketone to a carboxylic acid derivative in the presence of a base. wikipedia.orgnumberanalytics.com The photochemical variant, however, can proceed from other substrates like p-hydroxyphenacyl esters. nih.gov Irradiation of these esters leads to the release of a leaving group and rearrangement of the chromophore to form products like p-hydroxyphenylacetic acid. nih.gov

Mechanistic studies on related systems, such as p-hydroxybutyrophenone derivatives, have provided detailed insights into the Photo-Favorskii pathway. nih.gov It has been shown to proceed through a series of intermediates, including a triplet diradical. ku.edu Intersystem crossing from this triplet state to the ground state generates a planar zwitterion, which then forms a cyclopropanone (B1606653) intermediate. ku.edu This cyclopropanone, known as the "Favorskii intermediate," is central to the rearrangement. nih.govwikipedia.org The formation of this intermediate often leads to a loss of stereochemical information from the starting material. nih.govku.edu The stability and formation of this spirocyclopropanone intermediate are influenced by factors like ring strain in cyclic analogs. nih.gov For example, in cyclic systems, decreasing the ring size can increase the strain energy of the spirocyclopropanone intermediate, diverting the reaction towards other pathways like solvolysis. nih.gov

Table 2: Comparison of Photo-Wolff and Photo-Favorskii Rearrangements

Feature Photo-Wolff Rearrangement Photo-Favorskii Rearrangement
Starting Material α-Diazoketone p-Hydroxyphenacyl esters, α-halo ketones nih.govwikipedia.org
Key Intermediate(s) Carbene, Ketene libretexts.orgorganic-chemistry.org Triplet diradical, Zwitterion, Cyclopropanone nih.govku.edu
Primary Product Varies with nucleophile (e.g., Carboxylic acid, Ester, Amide) wikipedia.org Rearranged carboxylic acid derivative (e.g., p-Hydroxyphenylacetic acid) nih.gov
Key Transformation 1,2-rearrangement of a carbene libretexts.org Ring closure to a cyclopropanone followed by ring opening nih.govku.edu
Stereochemistry Dependent on concerted vs. stepwise pathway Often results in racemization due to planar intermediates nih.govku.edu

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons in a molecule, their electronic environment, and the connectivity between neighboring protons. The ¹H NMR spectrum of 1-(4-Hydroxy-2-methoxyphenyl)ethanone exhibits distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the acetyl group protons, and the hydroxyl proton.

The chemical shifts (δ) are influenced by the electron density around the protons. For instance, the aromatic protons are deshielded and appear at higher chemical shifts compared to the aliphatic protons of the acetyl and methoxy groups. The splitting of signals, or multiplicity, arises from spin-spin coupling between non-equivalent neighboring protons and provides valuable information about the relative positions of protons in the molecule. youtube.com For example, the aromatic proton at the C-5 position often appears as a doublet of doublets due to coupling with the protons at C-3 and C-6. scielo.br The presence of a strong intramolecular hydrogen bond between the hydroxyl group at C-2 and the carbonyl oxygen can lead to a significant downfield shift for the hydroxyl proton signal. ruc.dk

Quantitative ¹H-NMR (qNMR) has also been utilized for the precise determination of paeonol (B1678282) concentration in various samples, highlighting the technique's utility beyond mere structural confirmation. researchgate.net

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ) in ppm Multiplicity Coupling Constant (J) in Hz Reference
H-6 ~7.80 d (doublet) 9.4 scielo.br
H-5 ~6.53 dd (doublet of doublets) 2.3, 9.4 scielo.br
H-3 ~6.54 d (doublet) 2.3 scielo.br
OCH₃ ~3.82 s (singlet) - scielo.br
COCH₃ ~2.57 s (singlet) - scielo.br

Note: Chemical shifts can vary slightly depending on the solvent and concentration used. Data presented is a representative example from CDCl₃ solvent.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in mapping the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal provides information about the carbon's hybridization (sp³, sp²) and its electronic environment.

The spectrum typically shows nine distinct signals, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the acetyl group is significantly deshielded and appears at a very low field (high ppm value), typically around 197-200 ppm. Carbons attached to electronegative oxygen atoms (the phenolic C-OH and the methoxy-substituted C-OCH₃) also appear at downfield shifts, while the methyl carbons of the acetyl and methoxy groups are found at upfield positions. scielo.br This technique, often used in conjunction with ¹H NMR, allows for a complete assignment of the molecule's carbon skeleton. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for this compound

Carbon Assignment Chemical Shift (δ) in ppm Reference
C=O (Acetyl) ~197.4 scielo.br
C-4 (C-OH) ~164.1 scielo.br
C-2 (C-OCH₃) ~158.7 scielo.br
C-6 ~132.5 scielo.br
C-1 ~121.6 scielo.br
C-5 ~106.0 scielo.br
C-3 ~99.6 scielo.br
OCH₃ ~55.5 scielo.br

Note: Chemical shifts can vary slightly depending on the solvent and concentration. Data presented is a representative example from CDCl₃ solvent.

Two-dimensional (2D) NMR experiments provide correlational data that is crucial for assembling the complete molecular structure by revealing through-bond and through-space connectivities. youtube.com

COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons (¹H-¹H). sdsu.edu In the COSY spectrum of this compound, cross-peaks would be observed between the signals of adjacent aromatic protons, for example, between H-5 and H-6, confirming their connectivity on the benzene (B151609) ring.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). youtube.comsdsu.edu For paeonol, an HSQC spectrum would show a correlation peak linking the methoxy proton signal (~3.82 ppm) to the methoxy carbon signal (~55.5 ppm), and the acetyl proton signal (~2.57 ppm) to the acetyl methyl carbon signal (~31.8 ppm). Similarly, the signals for the aromatic protons (H-3, H-5, H-6) would be correlated with their respective carbon signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range connectivity by detecting correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edunih.gov For instance, the protons of the acetyl group (COCH₃) would show a cross-peak to the carbonyl carbon (C=O) and to the aromatic carbon C-1. The protons of the methoxy group (OCH₃) would show a correlation to the aromatic carbon C-2. These correlations are indispensable for piecing together the different fragments of the molecule and confirming the substitution pattern on the aromatic ring.

Together, these 1D and 2D NMR techniques provide an unambiguous and comprehensive structural characterization of this compound. nih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly effective for identifying the functional groups present in a compound. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. vscht.cz The FTIR spectrum of this compound provides a distinct "fingerprint" and confirms the presence of its key functional groups. scielo.br

The spectrum is characterized by several key absorption bands:

A broad absorption band in the region of 3100-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness is often due to hydrogen bonding.

A strong, sharp absorption peak typically appears around 1640-1680 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ketone group. Conjugation with the aromatic ring and intramolecular hydrogen bonding can shift this peak to a lower wavenumber.

Absorptions corresponding to C-H stretching of the aromatic ring are observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl groups appears just below 3000 cm⁻¹. libretexts.org

Characteristic C=C stretching vibrations within the aromatic ring are found in the 1400-1600 cm⁻¹ region. libretexts.org

The C-O stretching vibrations for the ether (aryl-O-CH₃) and the phenol (B47542) (aryl-OH) functionalities typically appear in the 1000-1300 cm⁻¹ region. vscht.cz

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Typical Wavenumber Range (cm⁻¹) Functional Group Reference
O-H Stretch (phenolic) 3100 - 3500 (broad) -OH libretexts.org
C-H Stretch (aromatic) 3000 - 3100 Ar-H libretexts.org
C-H Stretch (aliphatic) 2850 - 3000 -CH₃ libretexts.org
C=O Stretch (ketone) 1640 - 1680 (strong) C=O libretexts.org
C=C Stretch (aromatic) 1400 - 1600 Aromatic Ring libretexts.org

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the carbon skeleton and aromatic ring of this compound. tandfonline.com While FTIR measures absorption, Raman measures the inelastic scattering of monochromatic light.

Key features in the Raman spectrum of paeonol would include:

Strong bands corresponding to the aromatic ring breathing vibrations.

Signals for the C-C stretching of the ring skeleton.

Vibrations associated with the C-O-C ether linkage and the C-C bonds of the acetyl group.

Raman spectroscopy can be used for both qualitative identification and quantitative analysis of the compound in various matrices. mdpi.com The combination of FTIR and Raman data provides a more complete picture of the vibrational properties of the molecule. tandfonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for determining the molecular weight and exploring the structure of this compound through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) subjects the molecule to a high-energy electron beam, leading to the formation of a molecular ion (M•+) and characteristic fragment ions. The mass spectrum of paeonol typically shows a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 166, corresponding to its molecular weight. nist.govnist.gov The fragmentation pattern is a key identifier. A major fragment is observed at m/z 151, resulting from the loss of a methyl group (•CH₃). Another significant peak appears at m/z 123, which arises from the subsequent loss of a carbonyl group (CO).

Table 1: Characteristic EI-MS Fragmentation of this compound

Fragment IonProposed Structure/LossMass-to-Charge Ratio (m/z)
[M]⁺Molecular Ion166
[M-CH₃]⁺Loss of a methyl radical151
[M-CH₃-CO]⁺Loss of a methyl radical and carbon monoxide123

Electrospray Ionization (ESI) is a soft ionization technique widely used for analyzing this compound, often in conjunction with liquid chromatography. nih.govnih.gov This method is particularly suitable for polar compounds and typically generates protonated molecules or adducts with minimal fragmentation. In positive ion mode, paeonol is commonly detected as the protonated molecule [M+H]⁺ at m/z 167.07. nih.govresearchgate.net In negative ion mode, it can also be analyzed, which is suitable for phenolic compounds. nih.gov ESI-MS is sensitive and specific, making it a reliable technique for detecting the compound in complex mixtures. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecule with high precision, allowing for the unambiguous determination of its elemental formula. For this compound (C₉H₁₀O₃), the calculated exact mass is 166.062994177 Da. nih.gov HRMS measurements confirm this exact mass, distinguishing it from other isomers or compounds with the same nominal mass. This capability is crucial for positive identification in metabolomics and natural product analysis.

Ion mobility-mass spectrometry provides information on the three-dimensional shape of an ion through its collision cross section (CCS) value. CCS studies for this compound have been performed, yielding values that depend on the adduct ion being measured. For the protonated molecule [M+H]⁺, a CCS value of 128.41 Ų has been reported. nih.gov Other adducts also have distinct CCS values, such as 138.48 Ų for the sodium adduct [M+Na]⁺ and 161.43 Ų for the potassium adduct [M+K]⁺. nih.gov These values serve as an additional descriptor for confident compound identification.

Table 2: Reported Collision Cross Section (CCS) Values for this compound Adducts

Ion AdductCCS Value (Ų)Ionization Method
[M+H]⁺128.41TW
[M+Na]⁺138.48TW
[M+K]⁺161.43TW
[M+H-H₂O]⁺123.8TW

Data sourced from PubChem, based on traveling-wave ion mobility spectrometry (TW). nih.gov

X-ray Crystallography for Solid-State Structure Determination

The precise three-dimensional arrangement of atoms in the solid state of this compound has been determined by single-crystal X-ray diffraction. researchgate.net This technique provides definitive proof of the molecular structure, including bond lengths and angles. Studies show that the compound crystallizes in the monoclinic system with the space group P2₁/c. researchgate.netpleiades.online The crystal structure reveals the planarity of the molecule and the specific conformation of the acetyl and methoxy groups relative to the benzene ring.

Table 3: Crystallographic Data for this compound

ParameterValueReference
Crystal SystemMonoclinic researchgate.netpleiades.online
Space GroupP2₁/c researchgate.netpleiades.online
a (Å)6.724(4) researchgate.net
b (Å)8.792(6) researchgate.net
c (Å)14.689(10) researchgate.net
β (°)100.138(11) researchgate.net
Volume (ų)854.8(10) researchgate.net
Z4 researchgate.net

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are essential for separating this compound from complex matrices and for assessing its purity. Both gas and liquid chromatography are highly effective.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for the quantitative analysis of paeonol. sdkx.netnih.gov A common approach involves reverse-phase chromatography using a C18 column. sdkx.netmagtech.com.cn The mobile phase often consists of a gradient or isocratic mixture of methanol (B129727) or acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric acid. sdkx.netnih.govmagtech.com.cn Detection is typically performed using a UV detector, with a maximum absorbance wavelength (λmax) set around 274 or 275 nm. sdkx.netmdpi.com

Gas Chromatography (GC): Due to its volatility and thermal stability, this compound is well-suited for Gas Chromatography (GC) analysis, often coupled with a mass spectrometer (GC-MS). nih.govacs.org This method provides high sensitivity and separation efficiency. acs.org Analysis is typically performed using a polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase. acs.org

The choice between HPLC and GC depends on the analytical requirements; GC can offer higher sensitivity, while HPLC often involves simpler sample pretreatment. acs.org

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. Due to the compound's aromatic structure and moderate polarity, reversed-phase HPLC is particularly effective. acs.org This method separates the target compound from impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

A common stationary phase is the C18 column, which is packed with silica (B1680970) particles chemically bonded with C18 alkyl chains. nih.govresearchgate.net The separation is typically achieved using a mobile phase consisting of a mixture of methanol or acetonitrile and water. nih.govresearchgate.net Gradient elution, where the solvent composition is changed over time, can be employed for complex samples, while isocratic elution with a constant solvent ratio is often sufficient for purity checks. researchgate.net For instance, a mobile phase of methanol and water in an 80:20 (v/v) ratio has been successfully used. nih.gov

Detection is most commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound allows for strong UV absorbance. acs.org The maximum absorbance wavelength is typically set around 274 nm for optimal sensitivity. researchgate.net The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A simple and accurate HPLC method reported an average recovery of 96.48% with a relative standard deviation of 1.11%, demonstrating its reliability for quantitative analysis. nih.gov

Table 1: Example HPLC Conditions for Purity Assessment of this compound

ParameterConditionReference
Chromatographic ColumnHyPURITY C18 (250 mm × 4.6 mm, 5 µm) nih.gov
Mobile PhaseMethanol:Water (80:20, v/v) nih.gov
Flow Rate0.8 mL/min nih.gov
Column Temperature30°C nih.gov
Detection Wavelength254 nm nih.gov
Injection Volume10 µL nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Coupling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection and identification power of MS. nih.gov It is highly suitable for the analysis of volatile and thermally stable compounds like this compound. acs.org

In the GC portion, the compound is vaporized and separated from other volatile components in a sample as it travels through a capillary column, such as a DB-5ms. The retention time, or the time it takes for the compound to exit the column, is a characteristic identifier.

Following separation by GC, the eluted molecules enter the mass spectrometer, where they are typically ionized by electron impact (EI). This high-energy process causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation into smaller, characteristic charged ions. whitman.edu The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z).

For this compound (molecular weight 166.17 g/mol ), the mass spectrum shows a molecular ion peak at m/z 166. researchgate.netsemanticscholar.org The fragmentation pattern is key to its structural confirmation. Common fragment ions include a prominent peak at m/z 151, resulting from the loss of a methyl group (•CH₃), and a peak at m/z 125. massbank.eu Another significant fragmentation pathway involves the cleavage of the acetyl group, leading to characteristic ions. libretexts.org

Table 2: Characteristic GC-MS Fragmentation Ions for this compound

m/z (Mass-to-Charge Ratio)Proposed Fragment IonReference
167[M+H]⁺ (Protonated Molecule) massbank.eu
166[M]⁺ (Molecular Ion) semanticscholar.org
151[M-CH₃]⁺ massbank.eu
149[C₈H₅O₃]⁺ massbank.eu
125[M-C₂H₃O+H]⁺ massbank.eu
121[M-CH₃CO]⁺ massbank.eu

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of this compound. rochester.eduukessays.com It allows a chemist to quickly assess whether the starting materials are being consumed and the desired product is being formed. rochester.edu

The technique involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica gel. ukessays.com The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent or solvent mixture, known as the mobile phase or eluent.

As the mobile phase ascends the plate via capillary action, it carries the components of the spotted mixture with it at different rates. The separation is based on the principle of adsorption; less polar compounds have a weaker affinity for the polar silica gel and travel further up the plate, while more polar compounds have a stronger affinity and move shorter distances. rsc.org For this compound, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate (B1210297). scielo.br

The position of the spots is visualized, often using a UV lamp, and quantified by the retardation factor (Rf value). rsc.org The Rf is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. rsc.org By comparing the Rf value of the product spot in the reaction mixture to that of a pure standard of this compound, its formation can be confirmed. researchgate.net A typical reaction monitoring TLC plate will include lanes for the starting material, the co-spotted mixture (starting material and reaction mixture in the same spot), and the reaction mixture itself to clearly track the transformation. rochester.edu

Table 3: Example TLC System for this compound Analysis

ParameterDescriptionReference
Stationary PhaseSilica gel coated plate ukessays.comscielo.br
Mobile Phase (Eluent)Hexane:Ethyl Acetate (7:3, v/v) scielo.br
VisualizationUV light or iodine vapor rsc.org
Reported Rf Value0.77 (for a derivative in the specified system) scielo.br

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), and other elements (like nitrogen or sulfur) in a compound. This data is used to determine the empirical formula—the simplest whole-number ratio of atoms in the molecule—and to corroborate the molecular formula derived from mass spectrometry. It serves as a critical check of a compound's purity. rsc.org

The molecular formula for this compound is C₉H₁₀O₃, with a molecular weight of 166.17 g/mol . nist.gov From this formula, the theoretical elemental composition can be calculated. The analysis is performed using a specialized instrument that combusts a small, precisely weighed sample of the compound. The resulting combustion gases (CO₂, H₂O, etc.) are quantitatively measured to determine the percentage of each element.

For a pure sample of this compound, the experimentally determined percentages of C and H should closely match the theoretical values. A generally accepted tolerance for purity is within ±0.4% of the calculated values. rsc.org Significant deviation from these values would indicate the presence of impurities or an incorrect structural assignment.

Table 4: Elemental Composition of this compound (C₉H₁₀O₃)

ElementTheoretical Mass Percentage (%)
Carbon (C)65.05
Hydrogen (H)6.07
Oxygen (O)28.88

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

As of the current literature review, detailed studies providing specific, citable data for the geometry optimization, frontier molecular orbitals (FMO), natural bond orbitals (NBO), and solvent effects for 1-(4-Hydroxy-2-methoxyphenyl)ethanone through quantum chemical calculations are not available. While methods like Density Functional Theory (DFT) are standard for such analyses, specific research findings for this compound are not publicly documented in the reviewed sources. researchgate.netmdpi.comnih.gov

Molecular Docking Simulations and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening potential drug candidates and elucidating their mechanism of action at the molecular level.

Molecular docking simulations have been employed to verify the interaction between Paeonol (B1678282) and various protein targets identified through network pharmacology. These studies provide theoretical support for its observed biological effects by predicting the binding affinity and specific interactions within the protein's active site. nih.gov

Research has shown that Paeonol exhibits a strong binding affinity for several core targets related to inflammation. nih.gov Among the targets studied, Matrix Metalloproteinase-9 (MMP9) was identified as having the strongest binding affinity to Paeonol. MMPs are a family of enzymes responsible for degrading the extracellular matrix, and their inhibition is a key target in various pathological conditions. nih.gov The strong predicted interaction between Paeonol and MMP9 suggests a potential mechanism for its anti-inflammatory and anti-tumor activities. nih.gov

Furthermore, other studies have confirmed the affinity of Paeonol for T-LAK cell-originated protein kinase (TOPK), a protein implicated in inflammation and cancer signaling pathways. nih.gov Derivatives of Paeonol have been shown to inhibit TOPK activity, which in turn suppresses downstream inflammatory signaling. nih.govnih.gov

Broader studies on extracts from Paeonia species, which contain Paeonol, have involved molecular docking simulations against a panel of enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), α-amylase, α-glucosidase, and tyrosinase, to understand the interactions of the plant's constituent polyphenols. mdpi.com

Table 1: Summary of Molecular Docking Targets for this compound (Paeonol)

Target ProteinMethodFindingReference
Matrix Metalloproteinase-9 (MMP9)Molecular DockingIdentified as the target with the highest binding affinity in a network pharmacology screen. nih.gov
T-LAK cell-originated protein kinase (TOPK)Microthermophoresis (MST) Assay & Docking of DerivativesAffinity for TOPK was confirmed experimentally; derivatives show inhibitory activity. nih.gov
Various Enzymes (AChE, BuChE, etc.)Molecular DockingPaeonol, as a component of Paeonia extracts, was analyzed for interactions with multiple enzymes. mdpi.com

Compound Names

Trivial NameIUPAC Name
PaeonolThis compound
Acetovanillone (B370764) / Apocynin1-(4-Hydroxy-3-methoxyphenyl)ethanone

Identification of Potential Biological Targets

The identification of biological targets is a critical first step in drug discovery. For this compound, computational techniques such as molecular docking are employed to screen the compound against libraries of known biological macromolecules, primarily proteins. This process predicts the binding affinity and mode of interaction between the small molecule (ligand) and the target protein.

While specific docking studies for this compound are not extensively detailed in the public literature, research on its isomer, 1-(4-hydroxy-3-methoxyphenyl)ethanone (Apocynin), provides a strong methodological precedent. In studies of this related compound, molecular docking was utilized to support the hypothesis that it could serve as a potent agent in cancer treatment. tandfonline.com This approach suggests that a similar virtual screening of this compound against a panel of cancer-related proteins (e.g., kinases, transcription factors, apoptosis regulators) could reveal potential biological targets, thereby guiding future experimental validation.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations offer a deeper understanding of a molecule's flexibility and its dynamic interactions with a biological target over time. nih.govnih.gov These simulations model the movement of atoms and molecules, providing insights into the conformational changes that this compound might undergo to fit into a protein's binding site.

For a given ligand-protein complex identified through docking, MD simulations can:

Assess the stability of the binding pose.

Reveal the key amino acid residues involved in maintaining the interaction.

Calculate the binding free energy, offering a more accurate prediction of binding affinity.

Analyze how water molecules mediate or influence the binding event.

Although specific MD simulation results for this compound are not prominently published, this technique remains a crucial step for validating and refining any potential binding modes suggested by initial docking screens.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are essential computational strategies for designing new molecules with improved potency and for discovering novel chemical scaffolds with desired biological activity. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. nih.govuq.edu.au

2D QSAR: This approach uses descriptors calculated from the 2D representation of the molecule, such as molecular weight, logP (lipophilicity), and topological indices, to predict activity.

3D QSAR: This more advanced method uses 3D structural information, aligning a set of molecules and analyzing the influence of their steric and electrostatic fields on activity.

To develop a QSAR model for this compound analogues, a dataset of structurally similar compounds with experimentally measured biological activity against a specific target would be required. The resulting model could then be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis and testing.

A pharmacophore is an abstract 3D representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. nih.govdergipark.org.trfiveable.me These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A pharmacophore model for this compound could be generated based on its structure and known interactions or from a set of active, similar molecules. This model then serves as a 3D query to search large chemical databases (virtual screening). This process can identify structurally diverse molecules that match the pharmacophore and are therefore predicted to have similar biological activity, facilitating the discovery of novel chemical scaffolds. nih.gov

Topological Studies and Reactivity Site Analysis

Computational studies on the isomer 1-(4-hydroxy-3-methoxyphenyl)ethanone have utilized Density Functional Theory (DFT) to analyze its molecular structure and reactivity. tandfonline.com These methods are directly applicable to this compound.

Topological analyses such as the Electron Localized Function (ELF) and Localized Orbital Locator (LOL) are used to understand the molecule's bonding patterns and van der Waals interactions. tandfonline.com Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface helps to identify reactive sites. Regions with negative potential (typically around oxygen atoms) are susceptible to electrophilic attack, while regions with positive potential are prone to nucleophilic attack. researchgate.net

Table 1: Predicted Reactivity Descriptors for a Related Isomer This data is for the isomer 1-(4-hydroxy-3-methoxyphenyl)ethanone and is presented as an example of the analyses that can be applied to this compound.

Reactivity DescriptorDefinitionReference
Ionization Potential The energy required to remove an electron. tandfonline.com
Hardness A measure of resistance to change in electron configuration. tandfonline.com
Softness The reciprocal of hardness, indicating polarizability. tandfonline.com
Electrophilicity A measure of a molecule's ability to accept electrons. tandfonline.com

These analyses are crucial for predicting the metabolic fate of the compound and its potential to engage in covalent interactions with biological targets.

Prediction of Non-Linear Optical (NLO) Characteristics

Materials with significant Non-Linear Optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and photonics. Computational methods can predict these properties. The NLO characteristics of organic molecules arise from the intramolecular charge transfer that occurs upon excitation by a strong electromagnetic field.

For the related compound 1-(4-hydroxy-3-methoxyphenyl)ethanone, its NLO properties were computationally investigated using Urea (B33335) as a standard reference. tandfonline.com The study calculated key NLO parameters such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). The results from such a study would indicate the potential of the compound to function as an NLO material. Similar calculations for this compound would clarify its potential in this technological area.

Biological Activities and Pharmacological Investigations

Anti-inflammatory Properties

Paeonol (B1678282) has been shown to possess potent anti-inflammatory effects in a variety of experimental models. Its mechanisms of action are multifaceted, involving the suppression of inflammatory responses and the modulation of key signaling molecules that orchestrate the inflammatory cascade.

In vitro and In vivo Studies on Inflammatory Responses

In vitro studies have consistently demonstrated the anti-inflammatory potential of paeonol. In macrophage cell lines, such as RAW264.7, which are commonly used to study inflammatory processes, paeonol has been shown to suppress the inflammatory response triggered by lipopolysaccharide (LPS), a component of bacterial cell walls. nih.govresearchgate.net Treatment with paeonol has been observed to reduce the morphological changes associated with macrophage activation and inhibit the production of inflammatory mediators. researchgate.net Furthermore, paeonol has been found to enhance the phagocytic function of macrophages, which is crucial for clearing pathogens and cellular debris during an inflammatory response. frontiersin.org

The anti-inflammatory effects of paeonol have also been validated in various in vivo animal models. In a mouse model of antibiotic-associated diarrhea, oral administration of paeonol improved diarrhea symptoms and reduced systemic inflammation. nih.gov In a rat model of acute lung injury induced by LPS, paeonol treatment attenuated lung inflammation, as evidenced by reduced inflammatory cell infiltration and lower histopathological scores. researchgate.net Additionally, in a rat model of rheumatoid arthritis, paeonol demonstrated protective effects by inhibiting the proliferation of fibroblast-like synoviocytes, which are key players in the pathogenesis of the disease. nih.gov In diabetic rats, topically applied paeonol was shown to accelerate wound healing by promoting the polarization of macrophages towards an anti-inflammatory M2 phenotype and reducing the expression of pro-inflammatory markers at the wound site. nih.gov

Table 1: Summary of In vivo Anti-inflammatory Studies of Paeonol
Animal ModelKey FindingsReference
Mouse model of antibiotic-associated diarrheaImproved diarrhea status and reduced serum inflammatory markers. nih.gov
Rat model of acute lung injuryAttenuated lung inflammation and reduced inflammatory cell infiltration. researchgate.net
Rat model of rheumatoid arthritisInhibited the proliferation of fibroblast-like synoviocytes. nih.gov
Diabetic rat wound healing modelAccelerated wound healing and promoted M2 macrophage polarization. nih.gov
Complete Freund's adjuvant (CFA) induced arthritis in miceShowed anti-inflammatory activities by scavenging free radicals and inhibiting lipid mediators. nih.gov

Modulation of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2, Cytokines)

A significant aspect of paeonol's anti-inflammatory activity is its ability to modulate the production of pro-inflammatory mediators. Nitric oxide (NO) and prostaglandin E2 (PGE2) are two crucial signaling molecules that contribute to the cardinal signs of inflammation. Multiple studies have shown that paeonol effectively inhibits the production of both NO and PGE2 in LPS-stimulated macrophages. nih.govnih.gov This inhibition is often attributed to the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govamegroups.org

Paeonol also exerts a profound influence on the production of pro-inflammatory cytokines, which are signaling proteins that regulate the intensity and duration of the inflammatory response. Research has consistently demonstrated that paeonol can suppress the expression and secretion of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), in various inflammatory models. nih.govnih.govresearchgate.net For instance, in a study on rheumatoid arthritis fibroblast-like synoviocytes, paeonol attenuated the TNF-α-induced production of IL-6 and IL-1β in a dose-dependent manner. nih.gov Similarly, in a mouse model of antibiotic-associated diarrhea, paeonol treatment led to a significant decrease in the serum levels of TNF-α and IL-4. nih.gov The inhibitory effect of paeonol on these cytokines has been linked to its ability to modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are central to the regulation of inflammatory gene expression. nih.gov

Table 2: Effect of Paeonol on Pro-inflammatory Mediators
MediatorEffect of PaeonolExperimental ModelReference
Nitric Oxide (NO)Inhibition of productionLPS-stimulated RAW264.7 macrophages nih.govnih.gov
Prostaglandin E2 (PGE2)Inhibition of productionLPS-stimulated RAW264.7 macrophages nih.govamegroups.org
TNF-αDownregulation of expression and secretionLPS-stimulated RAW264.7 macrophages, animal models nih.govnih.govresearchgate.net
IL-6Downregulation of expression and secretionLPS-stimulated RAW264.7 macrophages, rheumatoid arthritis model nih.govnih.govresearchgate.net
IL-1βDownregulation of expression and secretionLPS-stimulated RAW264.7 macrophages, rheumatoid arthritis model nih.govresearchgate.net

Antioxidant Activity Studies

Reactive Oxygen Species (ROS) Scavenging Assays

The antioxidant capacity of paeonol has been evaluated using various in vitro assays that measure its ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay are two of the most common methods used for this purpose. nih.gov Studies have shown that paeonol exhibits potent scavenging activity against both DPPH and ABTS radicals, indicating its ability to donate a hydrogen atom or an electron to neutralize these reactive species. nih.govnih.govnih.gov The antioxidant activity of paeonol and its analogues has been found to be concentration-dependent. nih.govresearchgate.net The presence of the hydroxyl group on the phenolic ring of paeonol is believed to be crucial for its radical scavenging ability. japsonline.com

Inhibition of NADPH Oxidase Activity

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidases (NOX) are a family of enzymes that are a major source of cellular ROS. The inhibition of NOX activity is a potential therapeutic strategy to mitigate oxidative stress-related pathologies. While direct inhibitory studies on paeonol and specific NOX isoforms are still emerging, its antioxidant properties suggest a potential role in modulating NOX activity. Some studies have indicated that paeonol can reduce ROS production in various cell types, which may be partly attributed to the indirect inhibition of NOX enzymes. nih.gov The activation of the NOX complex involves the translocation of cytosolic subunits, such as p47phox, to the membrane. frontiersin.org It is plausible that paeonol, through its influence on various signaling pathways, could interfere with the assembly and activation of the NOX complex, thereby reducing ROS generation. However, more direct research is needed to fully elucidate the specific mechanisms of paeonol's interaction with NADPH oxidases.

Anticancer and Cytotoxic Effects

In addition to its anti-inflammatory and antioxidant properties, paeonol has garnered significant attention for its potential as an anticancer agent. A growing body of evidence from in vitro and in vivo studies suggests that paeonol can inhibit the growth and proliferation of various types of cancer cells and induce programmed cell death (apoptosis).

In vitro studies have demonstrated the cytotoxic effects of paeonol on a wide range of cancer cell lines, including those from gastric, lung, colon, breast, and pancreatic cancers. japsonline.comnih.govnih.govspandidos-publications.comnih.gov Paeonol has been shown to inhibit cancer cell viability and colony formation in a dose- and time-dependent manner. nih.govspandidos-publications.com The anticancer mechanisms of paeonol are multifaceted and include the induction of cell cycle arrest, often at the G0/G1 or S phase, which prevents cancer cells from dividing and proliferating. japsonline.comnih.gov Furthermore, paeonol is a potent inducer of apoptosis in cancer cells. nih.govnih.gov This is often accompanied by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in the expression of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death. nih.gov

In vivo studies using animal models of cancer have corroborated the anticancer effects of paeonol observed in vitro. For instance, in a study using a mouse model with transplanted gastric cancer cells, administration of paeonol significantly inhibited tumor growth. nih.gov Similarly, in a non-small cell lung cancer xenograft model, paeonol treatment was found to suppress tumor progression. spandidos-publications.com The anticancer activity of paeonol in these models is associated with the induction of apoptosis and the inhibition of cell proliferation within the tumor tissue. nih.gov Research also suggests that paeonol can inhibit cancer cell migration and invasion, key processes in metastasis, by modulating signaling pathways such as the transforming growth factor-beta (TGF-β)/Smad pathway. nih.gov

Table 3: Anticancer and Cytotoxic Effects of Paeonol on Various Cancer Cell Lines
Cancer TypeCell Line(s)Key FindingsReference
Gastric CancerMFC, SGC-7901Inhibited cell proliferation, induced S phase arrest and apoptosis. nih.gov
Non-Small Cell Lung CancerH1299, A549Reduced cell viability, induced apoptosis and DNA damage. spandidos-publications.com
Colorectal CancerLoVoExerted anti-tumor activity by inducing G0/G1 phase arrest and apoptosis. japsonline.com
Pancreatic CancerPanc-1, Capan-1Inhibited cell migration and invasion. nih.gov
Hepatocellular CarcinomaHepG2, SMMC-7721Inhibited cell proliferation and induced apoptosis. amegroups.org

Efficacy Against Human Cancer Cell Lines

Paeonol has shown significant anticancer effects across a variety of human cancer cell lines, typically inhibiting cell proliferation and inducing programmed cell death (apoptosis) in a dose- and time-dependent manner. frontiersin.orgnih.gov

Studies have documented its efficacy against:

Gastric Cancer: Paeonol inhibits the proliferation of murine (MFC) and human (SGC-7901) gastric cancer cells. nih.gov It induces apoptosis and causes cell cycle arrest at the S phase. nih.gov In these cell lines, Paeonol treatment was found to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax. nih.gov

Colorectal Cancer: In the HCT116 human colorectal cancer cell line, Paeonol was shown to suppress proliferation and induce apoptosis. nih.gov The half-maximal inhibitory concentrations (IC50) were determined to be 199.84 µg/ml at 24 hours, 79.60 µg/ml at 48 hours, and 43.31 µg/ml at 72 hours. nih.gov The mechanism of action involves inducing G0/G1 phase cell cycle arrest and activating the caspase pathway. nih.gov

Prostate Cancer: The compound has demonstrated anti-proliferative effects on the human prostate cancer cell lines DU145 and PC-3. frontiersin.org

Other Cancers: The anti-neoplastic activity of Paeonol has also been observed in several other cell lines, including the human erythromyeloid cell line K562, breast cancer cell line T6-17, human hepatoma cell lines (Bel-7404, HepG2, SMMC-7721), and the cervical cancer cell line Hela. nih.gov

The anticancer mechanisms of Paeonol are multifaceted, involving the inhibition of various signaling pathways such as the PI3K/AKT and NF-κB pathways. frontiersin.org For instance, in colorectal cancer cells, it has been shown to inhibit the Wnt/β-catenin signaling pathway, which plays a role in its pro-apoptotic effects. nih.gov

Cancer Cell LineCancer TypeObserved EffectsReported IC50 Values
MFCGastric CancerInhibited proliferation, induced apoptosis, S phase arrest. nih.govNot specified
SGC-7901Gastric CancerInhibited proliferation, induced apoptosis, S phase arrest. nih.govNot specified
HCT116Colorectal CancerSuppressed proliferation, induced G0/G1 arrest and apoptosis. nih.gov199.84 µg/ml (24h), 79.60 µg/ml (48h), 43.31 µg/ml (72h). nih.gov
DU145Prostate CancerAnti-proliferative effects. frontiersin.orgNot specified
PC-3Prostate CancerAnti-proliferative effects. frontiersin.orgNot specified
K562Erythromyeloid LeukemiaAnti-neoplastic activity. nih.govNot specified
HelaCervical CancerAnti-neoplastic activity. nih.govNot specified

Role as a Lead Compound in Anticancer Drug Development

Paeonol is considered a promising natural active medicine and a potential candidate for the development of new anticancer drugs. frontiersin.orgjapsonline.com Its broad-spectrum antitumor properties and ability to modulate multiple cellular pathways make it an attractive scaffold for medicinal chemistry efforts. frontiersin.org

Researchers have synthesized novel derivatives of Paeonol to enhance its anticancer efficacy and improve its pharmacological profile. nih.gov For example, a series of aminothiazole-paeonol derivatives were synthesized and evaluated for their anticancer effects. nih.gov Among these, certain compounds showed high potency against human gastric adenocarcinoma (AGS) and human colorectal adenocarcinoma (HT-29) cell lines, with some derivatives exhibiting greater potency than the conventional chemotherapy drug 5-fluorouracil (B62378) against these specific cell lines. nih.gov Such studies underscore the role of Paeonol as a valuable lead compound for creating new anticancer agents, particularly for gastrointestinal cancers. nih.gov The development of Paeonol derivatives aims to produce compounds that are more effective, selective, and have fewer toxic side effects. japsonline.com

Antimicrobial Efficacy

Paeonol has demonstrated notable activity against a range of pathogenic microbes, including both bacteria and fungi.

Antibacterial Activity Against Specific Pathogens

Research has confirmed that Paeonol can effectively inhibit the growth of several clinically relevant bacterial pathogens. Its mode of action often involves disrupting the integrity of the bacterial cell membrane. tandfonline.comnih.govresearchgate.net

Key findings include:

Klebsiella pneumoniae and Enterobacter cloacae: Paeonol was found to inhibit the growth of these two pathogens with a minimum inhibitory concentration (MIC) of 64 μg/ml. nih.gov It also showed a potent ability to inhibit biofilm formation and disperse mature biofilms created by these bacteria. nih.gov

Staphylococcus aureus and Listeria monocytogenes: Paeonol demonstrated effective growth inhibition against these foodborne pathogens. tandfonline.comresearchgate.net The MIC was reported as 500 μg/ml for S. aureus and 125 μg/ml for L. monocytogenes. tandfonline.comresearchgate.net Beyond inhibiting growth, Paeonol also interferes with the attachment of these bacteria to surfaces and can disperse their mature biofilms. tandfonline.comresearchgate.net

These findings suggest that Paeonol could be a promising agent for combating infections caused by these bacteria, both in their planktonic and biofilm states. tandfonline.comnih.gov

Bacterial PathogenReported MICAdditional Antibacterial Effects
Klebsiella pneumoniae64 µg/ml nih.govDisrupts cell membrane, inhibits biofilm formation, disperses mature biofilms. nih.gov
Enterobacter cloacae64 µg/ml nih.govDisrupts cell membrane, inhibits biofilm formation, disperses mature biofilms. nih.gov
Staphylococcus aureus500 µg/ml tandfonline.comresearchgate.netDisrupts cell membrane, inhibits attachment, disperses mature biofilms. tandfonline.comresearchgate.net
Listeria monocytogenes125 µg/ml tandfonline.comresearchgate.netDisrupts cell membrane, inhibits attachment, disperses mature biofilms. tandfonline.comresearchgate.net

Antifungal Activity (e.g., against Candida albicans)

Paeonol exhibits significant antifungal and antibiofilm activity against the opportunistic fungal pathogen Candida albicans. nih.govnih.gov The minimum inhibitory concentration (MIC) of Paeonol for C. albicans has been determined to be 250 μg/ml. nih.govnih.gov

The compound's antifungal mechanism includes the disruption of the fungal cell membrane's integrity. nih.gov Furthermore, Paeonol has been shown to effectively inhibit the yeast-to-hyphal transition, a key virulence factor for C. albicans that is crucial for biofilm formation and tissue invasion. nih.gov It also demonstrates efficacy in dispersing pre-formed C. albicans biofilms. nih.gov Studies have also investigated the combined use of Paeonol with conventional antifungal drugs like fluconazole (B54011) and amphotericin B, revealing a potent synergistic potential to inhibit the virulence factors of Candida. tandfonline.com This suggests Paeonol could be explored as a candidate antifungal agent, potentially to combat drug-resistant fungal infections. nih.gov

Neurological and Neuro-Inflammatory Research

Paeonol has been investigated for its neuroprotective and anti-neuroinflammatory effects. japsonline.comresearchgate.net It has been shown to inhibit inflammatory and oxidative mediators in microglial cells, which are the primary immune cells of the central nervous system. nih.gov Specifically, Paeonol can reduce the release of nitric oxide (NO) and inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are key enzymes in the inflammatory process. nih.gov

Interactions with Adrenergic Receptors

The adrenergic system, with its alpha and beta receptors, is a critical component of the sympathetic nervous system, regulating numerous physiological processes, including cardiovascular function and neurotransmission. youtube.com While Paeonol has well-documented cardiovascular and neuroprotective effects, current research has not established a direct interaction with adrenergic receptors. nih.govnih.gov Studies on its cardiovascular protective mechanisms have detailed its influence on other pathways, such as inhibiting the TLR4/NF-κB signaling pathway to reduce inflammation and modulating receptors like angiotensin receptor 1 (AT1) to affect blood pressure, but a direct link to adrenergic receptors has not been specified. nih.gov Similarly, its neuroprotective effects are attributed to the inhibition of inflammatory pathways rather than direct adrenergic modulation. nih.gov

Inhibition of Monoamine Oxidase Enzymes

1-(4-Hydroxy-2-methoxyphenyl)ethanone has been identified as an inhibitor of both monoamine oxidase-A (MAO-A) and monoamine oxidase-B (MAO-B), enzymes crucial in the degradation of monoamine neurotransmitters. wikipedia.org Studies have demonstrated its inhibitory action in a dose-dependent manner. medchemexpress.com The IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme activity, have been reported to be 54.6 μM for MAO-A and 42.5 μM for MAO-B. wikipedia.orgmedchemexpress.com Further kinetic analysis has revealed that the inhibition of MAO-B is of a competitive type, with a Ki value of 38.2 μM. medchemexpress.com The ability of this compound to inhibit MAO enzymes suggests its potential in modulating neurotransmitter levels, which is a key strategy in the management of neurological and psychiatric disorders. nih.gov

Suppression of Microglial Activation in Neuro-inflammation

Chronic activation of microglia, the resident immune cells of the central nervous system, is a key contributor to neuro-inflammation and subsequent neurotoxicity, playing a significant role in the pathogenesis of various neurodegenerative diseases. nih.govnih.gov Research has shown that this compound can effectively suppress the activation of microglial cells. nih.govimrpress.com In experimental models, it has been observed to inhibit the release of pro-inflammatory and neurotoxic factors from activated microglia, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β). nih.gov

The underlying mechanisms of its anti-neuroinflammatory effects are multifaceted. Studies indicate that it can inhibit the phosphorylation of key signaling molecules like p38 mitogen-activated protein kinase (MAPK). nih.gov Furthermore, it has been shown to modulate the AMP-activated protein kinase (AMPK) and glycogen (B147801) synthase kinase 3 α/β (GSK3α/β) signaling pathways. nih.gov By suppressing these inflammatory cascades, this compound demonstrates neuroprotective activity in models of inflammation-induced neurotoxicity. nih.govnih.gov

Enzyme Inhibition Studies

Cholinesterase and β-Secretase Inhibition for Neurodegenerative Diseases

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of cholinesterases (both acetylcholinesterase - AChE and butyrylcholinesterase - BuChE) and β-secretase (BACE1) are critical therapeutic targets. While research on the direct cholinesterase inhibitory activity of this compound itself is ongoing, studies on its derivatives have shown promising results. For instance, a series of synthesized paeonol derivatives demonstrated effective inhibition of AChE, with IC50 values ranging from 0.61 to 7.04 μM. mdpi.com

Furthermore, investigations into the effects of this compound in animal models of ischemic stroke have revealed its ability to reduce the levels of amyloid precursor protein (APP) and β-secretase (BACE). nih.govresearchgate.net This suggests a potential role in mitigating the amyloidogenic pathway, a key pathological feature of Alzheimer's disease. imrpress.comnih.gov

Dioxygenase Enzyme Interactions

The interactions of this compound with dioxygenase enzymes are an area of emerging research. While specific, detailed studies on its direct interaction with a broad range of dioxygenases are not extensively documented in the provided context, its known antioxidant properties suggest potential modulatory effects. For example, its ability to scavenge oxygen radicals is a key aspect of its mechanism in blocking melanin (B1238610) synthesis, a process catalyzed by tyrosinase which requires molecular oxygen. frontiersin.org

Other Reported Biological Activities

Potential Therapeutic Effects in Skin Disorders and UV Protection

This compound has demonstrated significant potential as a therapeutic agent for a variety of skin conditions and in providing protection against ultraviolet (UV) radiation. frontiersin.orgnih.gov Its beneficial effects are largely attributed to its well-documented anti-inflammatory properties. frontiersin.orgnih.gov

Interactive Data Table: Effects of this compound on Skin

ConditionMechanism of ActionObserved EffectsReference(s)
Dermatitis Exerts anti-inflammatory and immunomodulatory effects.Alleviates skin damage and relieves inflammatory responses. frontiersin.orgnih.gov
Solar Dermatitis Inhibits solar ultraviolet (SUV)-induced inflammation by targeting T-LAK cell-originated protein kinase (TOPK). nih.govnih.govSuppresses the phosphorylation of p38 and JNKs, and reduces the secretion of IL-6 and TNF-α. nih.gov nih.govnih.govnih.gov
Photoaging Mitigates the skin photoaging process by suppressing MMP-1 production. frontiersin.orgRepairs skin photoaging and protects against UVB-induced damage. frontiersin.orgelsevierpure.com frontiersin.orgelsevierpure.com
Hyperpigmentation Reduces tyrosinase activity and scavenges oxygen radicals. frontiersin.orgAlleviates UV-induced skin hyperpigmentation. frontiersin.org
Psoriasis Suppresses the maturation and activation of dendritic cells. researchgate.netAmeliorates psoriasis-like skin lesions. researchgate.net
Pruritus (Itch) Downregulates levels of specific cytokines in the spinal cord. frontiersin.orgCan treat pruritus through various pathways. frontiersin.orgfrontiersin.org

Research has shown that this compound can inhibit the anomalous proliferation of skin tissue and alleviate skin damage in various dermatological conditions. frontiersin.orgnih.gov In the context of UV protection, it has been found to suppress solar ultraviolet-induced skin inflammation by targeting key signaling pathways. nih.govnih.gov Specifically, it inhibits the activity of T-LAK cell-originated protein kinase (TOPK), which in turn suppresses the downstream phosphorylation of p38 and JNKs, key mediators of the inflammatory response to UV radiation. nih.gov In vivo and in vitro experiments have confirmed its ability to reduce the secretion of pro-inflammatory cytokines like IL-6 and TNF-α following UV exposure. nih.govnih.gov

Effects on Spermatogenic Cells in Model Organisms

Investigations in various animal models have demonstrated that this compound, commonly known as Paeonol, exerts significant protective effects on spermatogenic cells against different types of testicular damage. These studies highlight its potential to preserve testicular function and integrity under conditions of stress and toxicity.

Research has shown that Paeonol can mitigate testicular injury induced by chemotherapeutic agents such as methotrexate. In a study involving rats with methotrexate-induced testicular damage, pretreatment with Paeonol led to a significant restoration of testicular weight and serum testosterone (B1683101) levels. nih.govnih.gov Furthermore, Paeonol treatment markedly improved the histopathological architecture of the testes and increased the spermatogenesis score, indicating a recovery of the normal sperm production process. nih.govresearchgate.net This protective effect is associated with a reduction in oxidative stress markers and an increase in the levels of the P-glycoprotein (P-gp) efflux transporter, which may help in clearing the toxic agent from the testes. nih.govnih.govmdpi.com

The table below summarizes the key findings from a study on the protective effects of Paeonol against methotrexate-induced testicular injury in rats. nih.gov

ParameterControl GroupMethotrexate (MTX) GroupPaeonol + MTX Group
Testicular Weight (g) 1.45 ± 0.041.12 ± 0.031.39 ± 0.05
Serum Testosterone (ng/mL) 3.12 ± 0.111.25 ± 0.092.89 ± 0.13
Johnsen Spermatogenesis Score 9.78 ± 0.126.45 ± 0.219.12 ± 0.18
Testicular P-gp Level (ng/mg protein) 1.87 ± 0.061.15 ± 0.041.78 ± 0.05

In models of testicular ischemia-reperfusion (I/R) injury, a condition that can lead to subinfertility due to oxidative damage and inflammation, Paeonol has also shown significant protective capabilities. nih.gov Pre-treatment with Paeonol in rats subjected to testicular I/R injury helped in preserving normal spermatogenesis. nih.gov The compound achieved this by preventing the drop in serum testosterone and improving the levels of testicular antioxidants. nih.gov

Another area of investigation has been the effect of Paeonol on diabetes-related spermatogenic dysfunction. In diabetic rat models, Paeonol administration has been found to improve sperm quality and protect the testes from damage induced by the diabetic state. nih.govnih.gov The mechanism of action in this context appears to be mediated through the SIRT3 antioxidant pathway, which helps in mitigating the excessive oxidative stress associated with diabetes. nih.govnih.gov Paeonol treatment was observed to rescue the downregulation of SIRT3 and increase the activity of superoxide (B77818) dismutase 2 (SOD2), a key antioxidant enzyme. nih.gov This intervention led to a reduction in the apoptosis of spermatogenic cells and an improvement in mitochondrial morphology within these cells. nih.govnih.gov

The following table presents data from a study on the effects of Paeonol on key markers in a diabetic rat model of spermatogenic dysfunction. nih.gov

ParameterControl GroupDiabetic GroupDiabetic + Paeonol Group
Sperm Concentration (10^6/mL) 55.2 ± 4.828.6 ± 3.549.8 ± 4.2
Sperm Motility (%) 78.5 ± 5.142.3 ± 4.771.2 ± 5.3
Spermatogenic Cell Apoptosis (TUNEL-positive cells/tubule) 3.1 ± 0.515.8 ± 1.25.4 ± 0.7
Testicular SIRT3 Protein Expression (relative units) 1.00 ± 0.080.42 ± 0.050.89 ± 0.07

These studies collectively suggest that this compound has a notable protective effect on spermatogenic cells across different pathological models by combating oxidative stress, reducing inflammation, and modulating specific cellular pathways involved in testicular health.

Mechanistic Elucidation of Biological Actions

Molecular Target Identification and Validation

The biological activities of 1-(4-Hydroxy-2-methoxyphenyl)ethanone, commonly known as paeonol (B1678282), are attributed to its interaction with various molecular targets. Network pharmacology and molecular docking studies have been instrumental in identifying these targets. Analysis of databases such as the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP) and Swiss TargetPrediction has identified numerous potential protein targets for paeonol. nih.gov

One key validated target is the T-LAK cell-originated protein kinase (TOPK), a member of the mitogen-activated protein kinase (MAPK) family, which is considered a therapeutic target for skin inflammation. tandfonline.com Studies have shown that paeonol can inhibit the expression of TOPK. tandfonline.com The direct binding and affinity of paeonol to TOPK have been confirmed using microthermophoresis (MST) and cellular thermal shift assays (CETSA), which demonstrated that TOPK could be stabilized in the presence of paeonol derivatives. tandfonline.com

Another significant target is Matrix Metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix and associated with tumor cell migration and invasion. nih.gov Molecular docking studies have predicted that paeonol has a high binding affinity for MMP-9. It is speculated that MMP-9 may be one of the critical targets through which paeonol exerts its effects, potentially by regulating inflammation-related pathways like the NF-κB signaling pathway. nih.gov

High-mobility group box 1 (HMGB1) has also been identified as a direct target. nih.gov Molecular docking simulations have been used to verify the interaction between paeonol and HMGB1. nih.gov Furthermore, network pharmacology approaches have identified other potential core targets, including transcription factor p65 (RELA), vascular cell adhesion protein 1 (VCAM1), and intercellular adhesion molecule 1 (ICAM-1). nih.gov

Table 1: Identified Molecular Targets of this compound and Validation Methods

Target Protein Validation Method Biological Context Reference
TOPK Microthermophoresis (MST), Cellular Thermal Shift Assay (CETSA) Skin Inflammation tandfonline.com
MMP-9 Molecular Docking Inflammation, Tumor Metastasis nih.gov
HMGB1 Molecular Docking Inflammation nih.gov
RELA (p65) Molecular Docking Inflammation nih.gov

Signaling Pathway Modulation

This compound exerts its biological effects by modulating several key intracellular signaling pathways, primarily those involved in inflammation and cellular stress responses.

A primary mechanism of action for this compound is the inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway. nih.gov NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammatory responses. nih.gov In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov

Research demonstrates that paeonol can suppress NF-κB activation through multiple mechanisms. It has been shown to inhibit the phosphorylation of key upstream kinases like IκB kinase β (IKKβ) and the subsequent phosphorylation and degradation of IκBα. nih.gov This action prevents the release and nuclear translocation of the active NF-κB p65 subunit. nih.gov Studies using immunofluorescence have confirmed that paeonol treatment can reduce the amount of NF-κB p65 that moves into the nucleus. nih.gov Furthermore, paeonol has been found to mitigate the DNA-binding activity of NF-κB p65, thereby preventing the transcription of pro-inflammatory genes. nih.gov In some contexts, paeonol's inhibition of NF-κB is also linked to its ability to block the PI3K/Akt signaling pathway, which can act upstream of NF-κB. nih.govnih.gov

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes key kinases such as c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinases (ERK), is another major target of this compound. spandidos-publications.com This pathway is pivotal in translating extracellular signals into cellular responses like proliferation, apoptosis, and inflammation. spandidos-publications.com

Paeonol has been consistently shown to inhibit the activation of the MAPK pathway. spandidos-publications.com Specifically, it significantly decreases the phosphorylation of ERK, JNK, and p38 in various cell models without affecting the total protein levels of these kinases. spandidos-publications.comnih.gov This inhibitory effect has been observed in non-small cell lung cancer cells, macrophage cells, and chondrocytes. nih.govspandidos-publications.comnih.gov For instance, in RAW264.7 macrophage cells, paeonol attenuated the RANKL-induced phosphorylation of ERK and p38, though in this specific study, it did not affect JNK phosphorylation. nih.gov In contrast, other studies on non-small cell lung cancer cells showed a significant decrease in the phosphorylation of all three (ERK, JNK, and p38). spandidos-publications.com This suggests that the effect of paeonol on specific MAPK members can be cell-type dependent. The blocking of these pathways contributes to its anti-inflammatory, anti-proliferative, and pro-apoptotic effects. spandidos-publications.comnih.gov

Enzyme Kinetics and Binding Mechanism Analysis

The interaction of this compound with its target enzymes has been investigated using computational and experimental methods to understand its binding mechanisms. Molecular docking is a widely used computational technique to predict the binding affinity and interaction patterns between a ligand (paeonol) and its receptor protein. nih.gov

Studies have used molecular docking to verify the interaction between paeonol and core inflammatory targets. For example, docking simulations with High-Mobility Group Box 1 (HMGB1) protein helped to elucidate the binding site and conformation of paeonol within the protein's binding pocket. nih.gov Similarly, a brominated derivative, 1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone, was shown through molecular docking to interact with Matrix Metalloproteinase-9 (MMP-9) via hydrogen bonds and Pi-Pi stacking with key amino acid residues like TYR245 and HIS226, which is proposed to suppress MMP-9 activity. nih.gov

Experimentally, the Cellular Thermal Shift Assay (CETSA) and MicroScale Thermophoresis (MST) have provided direct evidence of binding. An MST assay confirmed the binding affinity of paeonol for T-LAK cell-originated protein kinase (TOPK). tandfonline.com Furthermore, CETSA results demonstrated that a derivative of paeonol could stabilize the TOPK protein, particularly at 57 °C, providing strong evidence for direct target engagement within a cellular context. tandfonline.com

Table 2: Binding Analysis of this compound and Its Derivatives with Target Proteins

Compound Target Protein Analysis Method Key Findings Reference
Paeonol HMGB1 Molecular Docking Predicted binding within the active site. nih.gov
1-(5-Bromo-2-hydroxy-4-methoxyphenyl)ethanone MMP-9 Molecular Docking Interacts with TYR245 and HIS226 residues. nih.gov
Paeonol TOPK MicroScale Thermophoresis (MST) Confirmed direct binding affinity. tandfonline.com
Paeonol Derivative (B12) TOPK Cellular Thermal Shift Assay (CETSA) Demonstrated target stabilization in cells. tandfonline.com

Intracellular Localization and Cellular Uptake Studies

Understanding the cellular uptake and subsequent intracellular localization of this compound is crucial for elucidating its mechanism of action. Studies have indicated that paeonol can be absorbed and distributed to various tissues. It is capable of crossing the blood-brain barrier, suggesting it can enter the central nervous system. frontiersin.org The liver is considered the primary site of metabolism for paeonol. frontiersin.org

Within the cell, paeonol can influence the localization of its target proteins. A notable example is its effect on High-Mobility Group Box 1 (HMGB1) and the NF-κB p65 subunit. nih.gov In resting cells, HMGB1 is located in the nucleus. nih.gov Upon stimulation with inflammatory agents like lipopolysaccharide (LPS), HMGB1 translocates from the nucleus to the cytoplasm before being secreted. nih.gov Paeonol treatment has been shown to reverse this process, effectively inhibiting the translocation of HMGB1 from the nucleus to the cytoplasm and confining it to the nucleus. nih.gov

Simultaneously, paeonol affects the localization of the NF-κB p65 subunit. nih.gov While inflammatory stimuli cause p65 to move into the nucleus to activate gene transcription, paeonol treatment promotes the co-localization of both HMGB1 and p65 within the nucleus. nih.gov It is proposed that by promoting the binding between nuclear HMGB1 and p65, paeonol effectively inactivates the NF-κB signaling pathway, thus inhibiting the inflammatory response. nih.gov

Iron-Oxygen Intermediate Generation in C-C Bond Cleavage

The enzymatic cleavage of carbon-carbon (C-C) bonds is a complex biochemical reaction. Certain non-heme iron-dependent dioxygenase enzymes catalyze the oxygenative cleavage of C-C bonds in α-hydroxy ketones. epa.gov For instance, 2,4'-Dihydroxyacetophenone dioxygenase (DAD) is a bacterial enzyme that acts on 2,4'-dihydroxyacetophenone, a compound structurally similar to paeonol, to carry out this type of reaction. epa.gov The mechanism involves the incorporation of both atoms of a dioxygen molecule into the cleavage products. epa.gov Biomimetic studies using iron(II)-α-hydroxy ketone complexes have been performed to gain insight into this reaction, showing that iron(II) complexes can react with dioxygen to oxidatively cleave the aliphatic C-C bonds of coordinated α-hydroxy ketones. epa.gov

However, while these mechanisms have been studied for structurally related α-hydroxy ketones, the direct involvement of this compound in a C-C bond cleavage reaction mediated by iron-oxygen intermediates is not well-documented in the available scientific literature. Further research is required to determine if paeonol can act as a substrate for such enzymes and undergo similar transformations.

Nitroso Intermediate and Iron Hydride Formation in Reductive Functionalization

The reductive functionalization of nitro compounds represents a significant area of chemical synthesis, often relying on earth-abundant metal catalysts like iron. Mechanistic studies have revealed a detailed pathway involving key transient species, namely a nitroso intermediate and an iron hydride, which are crucial for the catalytic cycle. While direct studies on this compound are not the primary focus of the foundational research, the principles derived from investigations into other nitroaromatics and nitro compounds provide a framework for understanding its potential transformations.

In iron-catalyzed reductive processes, a central theme is the activation of a stable iron precatalyst to generate a highly reactive iron hydride species. nih.govacs.org This is typically achieved using a reducing agent, such as phenylsilane (B129415) or pinacol (B44631) borane (B79455). nih.govnih.gov The resulting iron hydride is a pivotal intermediate, capable of donating a hydride to the nitro group of a substrate. acs.org

The catalytic cycle can be summarized in several key steps. Initially, the iron precatalyst reacts with the silane (B1218182) or borane reducing agent to form an active iron(III) hydride species. nih.govacs.org This intermediate then interacts with the nitro-containing substrate. The subsequent transfer of the hydride from the iron center to the nitro group is often the rate-determining step of the entire process. nih.govacs.orgnih.gov This hydride transfer results in the formation of an iron(III) hydroxide (B78521) and the release of a highly reactive and typically short-lived nitroso intermediate. nih.govacs.org

This nitroso species is then poised for further reactions. For instance, in the presence of an alkene, it can participate in transformations like hydroamination. nih.gov The iron(III) amido species formed after further reaction steps is then regenerated by the reducing agent, releasing the final product and reforming the active iron hydride catalyst to continue the cycle. nih.govacs.org

Kinetic and quantum chemistry studies have provided quantitative insights into the energetics of these steps. The barrier for the rate-limiting hydride transfer has been determined experimentally and computationally, highlighting the energy requirements of this crucial transformation. nih.govacs.org

Table 1: Calculated Energetic Barriers for Key Mechanistic Steps

Mechanistic Step Calculated Energy Barrier (ΔG‡) Relative Energy of Formation (ΔrG) Reference
Hydride transfer from iron to nitro compound 19.8 kcal mol⁻¹ - nih.gov, acs.org
Formation of nitroso–iron hydroxide complex - -9.5 kcal mol⁻¹ nih.gov, acs.org
Liberation of the nitroso intermediate 2.5 kcal mol⁻¹ - nih.gov
Overall reduction of nitro to nitroso - -59.6 kcal mol⁻¹ nih.gov

The formation of an iron-nitrosoarene intermediate has been identified as a critical step in the reductive coupling of nitroarenes with olefins, leading to the synthesis of various amine derivatives. acs.org Mechanistic investigations, including kinetic analysis of intramolecular nitroso ene reactions, have further solidified the role of the nitrosoarene intermediate and the turnover-limiting nature of the hydride transfer from an iron-hydride complex. nih.gov The process is generally first-order in its dependence on the catalyst, the nitroarene substrate, and the silane reductant. nih.gov

Iron hydride complexes are not only intermediates but are also studied in their own right for their catalytic activities in reactions like the hydroboration of carbonyl compounds. kit.edu The ability of iron to form these reactive hydride species is fundamental to its role in a wide array of reductive catalytic cycles. acs.orgresearchgate.netresearchgate.net

Structure Activity Relationship Sar Studies

Systematic Modification of the 1-(4-Hydroxy-2-methoxyphenyl)ethanone Scaffold

Systematic modification of the paeonol (B1678282) structure has been a primary strategy to probe its SAR and develop derivatives with enhanced pharmacological profiles. These modifications typically target the phenolic hydroxyl group, the aromatic ring, and the acetophenone (B1666503) side chain.

The introduction of various substituents onto the paeonol scaffold has been shown to significantly influence its biological potency. For instance, in the context of anti-inflammatory activity, the addition of certain groups to the aromatic ring or the hydroxyl group can lead to derivatives with substantially increased efficacy compared to the parent compound.

One study synthesized a series of paeonol derivatives and tested their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW264.7 cells. It was found that substituting the hydroxyl group with an aryl urea (B33335) moiety containing a trifluoromethyl group at the meta-position resulted in a compound (B12 ) with an IC50 value of 2.14 μM, a marked improvement over paeonol itself. Other substitutions also yielded potent compounds, as detailed in the table below.

CompoundSubstituent GroupBiological Activity (IC50)Fold Improvement over Paeonol
Paeonol-~100 µM (anti-inflammatory)-
Compound B123-(trifluoromethyl)phenyl urea at 4-OH2.14 µM~47x
Compound B43-(p-tolyl) urea at 4-OH> 50 µM<1x
Compound B73-(2-fluorophenyl) urea at 4-OH> 50 µM<1x

Further studies have shown that incorporating halogens onto the benzene (B151609) ring or replacing the hydrogen of the phenolic hydroxyl with an aryl urea group can be beneficial for enhancing anti-inflammatory activities. nih.gov Similarly, modifying the hydroxyl group with long alkyl chains (where the carbon number is greater than 14) has been found to increase the free radical scavenging ability of paeonol derivatives. nih.gov

Positional isomerism, specifically the placement of the methoxy (B1213986) group on the aromatic ring, has a significant impact on the physicochemical properties and, consequently, the biological activity of the molecule. Paeonol is 2-hydroxy-4-methoxyacetophenone. A key isomer is 2-hydroxy-5-methoxyacetophenone. tandfonline.comtandfonline.com

Theoretical studies using quantum chemical calculations have revealed differences in the structure and reactivity of these two isomers. tandfonline.com The position of the methoxy group influences the strength of the intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the acetyl group. tandfonline.com This hydrogen bond is crucial as it affects the molecule's planarity, electron distribution, and proton-donating ability, which are all critical for antioxidant activity and interaction with biological targets. While 2-hydroxy-5-methoxyacetophenone has also been identified as having potential for drug development, it has been studied less extensively than paeonol. tandfonline.comtandfonline.com The distinct electronic and steric environments created by the different methoxy positions lead to different reactivity indices and electrostatic potentials, suggesting they would interact differently with biological receptors, though detailed comparative biological studies are limited. tandfonline.com

The parent compound, this compound, is achiral and therefore does not have enantiomers. As such, stereochemical considerations are not applicable to paeonol itself.

However, when derivatives are synthesized from the paeonol scaffold, chiral centers can be introduced. In drug development, the stereochemistry of a molecule is often critical to its biological activity. mdpi.com Enantiomers of a chiral drug can exhibit significantly different potency, efficacy, and pharmacological profiles because biological systems, such as enzymes and receptors, are themselves chiral. nih.gov One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, have a different activity, or even be toxic. nih.gov While this is a fundamental principle in medicinal chemistry, specific research focusing on the synthesis of chiral paeonol derivatives and the evaluation of their enantiomeric effects is not extensively documented in the current literature.

Correlating Structural Features with Specific Biological Activities

The specific biological activities of paeonol and its derivatives can be directly correlated with its distinct structural features: the hydroxyl and methoxy groups on the aromatic ring and the acetophenone moiety.

The phenolic hydroxyl group at the C2 position and the methoxy group at the C4 position are fundamental to paeonol's biological activity. The hydroxyl group is a key hydrogen bond donor and is involved in a strong intramolecular hydrogen bond with the adjacent acetyl group. tandfonline.com This interaction contributes to the molecule's stability and planarity. The hydroxyl group is also a primary site for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. Many derivatization strategies target this hydroxyl group, indicating its importance as a handle for modifying activity. nih.govnih.gov

The methoxy group at the C4 position also plays a crucial role. As an electron-donating group, it increases the electron density of the aromatic ring, which can enhance the antioxidant capacity of the phenolic hydroxyl group. researchgate.net Studies on the anti-tumor activity of paeonol derivatives have suggested that the 4-methoxy group acts as a synergistic group, contributing positively to the compound's efficacy. researchgate.net

The acetophenone moiety, consisting of the acetyl group (-COCH3) attached to the benzene ring, is another critical component for the pharmacological profile of paeonol. Research has identified the ketone carbonyl side chain as an essential functional group for the anti-tumor activity of paeonol. researchgate.net This part of the molecule is a key site for chemical modifications that can lead to new derivatives with altered or improved biological activities. For example, the carbonyl group can be used to form Schiff base derivatives, which have shown antioxidant and cytotoxic activities. scielo.br The creation of chalcones by reacting the acetophenone with various benzaldehydes is another strategy that has been used to generate potent anticancer agents. sciforum.net These modifications highlight that the acetophenone moiety is not merely a structural anchor but an active participant in the molecule's pharmacological effects.

Chemical Derivatization and Analog Synthesis for Enhanced Bioactivity

Synthesis of Novel Chalcone (B49325) Derivatives

The synthesis of novel chalcone derivatives from 1-(4-Hydroxy-2-methoxyphenyl)ethanone represents a key strategy in medicinal chemistry to generate compounds with enhanced biological properties. Chalcones, characterized by an open-chain flavonoid structure, are typically synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of an acetophenone (B1666503) with an aromatic aldehyde. In this context, this compound serves as the acetophenone component, which is reacted with various substituted benzaldehydes to yield a diverse library of chalcone derivatives. The versatility of this synthesis allows for the introduction of a wide range of substituents on the benzaldehyde (B42025) ring, enabling fine-tuning of the electronic and steric properties of the resulting chalcone. This structural diversity is crucial for exploring structure-activity relationships and optimizing the therapeutic potential of the synthesized compounds.

Development of Functionalized Aromatic Compounds and Complex Molecules

The structural backbone of this compound serves as a versatile starting point for the synthesis of more complex and functionally diverse molecules. Researchers have successfully developed various classes of derivatives by modifying its core structure.

One common approach involves the etherification or acylation of the phenolic hydroxyl group. nih.gov For instance, a series of paeonol (B1678282) alkyl ether analogs have been synthesized, where the hydroxyl group is converted into an ether linkage with alkyl chains of varying lengths. nih.gov Another strategy involves esterification, where paeonol is condensed with carboxylic acids, such as the non-steroidal anti-inflammatory drug (NSAID) naproxen, to create "twin drugs". magtechjournal.com

Furthermore, the paeonol ring can be functionalized to introduce new reactive sites. For example, nitration of the aromatic ring followed by reduction yields an amino group, which can then be converted into an isocyanate. This intermediate reacts with various amines to produce a series of urea (B33335) derivatives. nih.gov This fragment-growing approach has been used to synthesize diverse libraries of compounds. nih.govtandfonline.com

More complex heterocyclic systems have also been integrated with the paeonol structure. By introducing a pyrazole (B372694) ring, novel derivatives with potential applications as botanical fungicides have been created. acs.org Similarly, the synthesis of paeonol-based phenylsulfonyl hydrazone derivatives has been explored for developing new insecticidal agents. ingentaconnect.com Another notable modification is the synthesis of piperazine (B1678402) derivatives, where α-brominated paeonol is reacted with N-alkyl piperazines to produce compounds with potential for treating Alzheimer's disease. nih.gov These examples highlight how this compound acts as a valuable scaffold for building complex molecules with tailored biological activities.

Design and Synthesis of Paeonol-Based Derivatives

The design and synthesis of derivatives based on this compound are often guided by the goal of enhancing its inherent biological activities or introducing new ones. nih.govnih.gov Synthetic strategies are diverse and target different functional groups within the molecule.

A primary site for modification is the phenolic hydroxyl group. Common reactions at this site include:

Etherification: Reacting paeonol with various alkyl halides to form ether derivatives. This has been shown to modulate anti-inflammatory and radical-scavenging properties. nih.gov

Esterification: Acylating the hydroxyl group with different acyl chlorides or carboxylic acids. nih.gov This can create prodrugs or hybrid molecules, such as the paeonol-naproxen ester. magtechjournal.com

Sulfonylation: Reacting the hydroxyl group with sulfonyl chlorides to produce sulfonate esters, which have shown significant anti-oomycete activity. tandfonline.com

The aromatic ring is another key area for derivatization. A multi-step synthesis involving nitration, reduction to an amine, and subsequent reaction with triphosgene (B27547) and various amines has been used to create a large series of urea derivatives with potent anti-inflammatory effects. nih.govtandfonline.com

Modifications to the acetyl side chain are also explored. For example, α-bromination of the acetyl group creates a reactive intermediate, 2-bromo-1-(2-hydroxy-4-methoxy-phenyl)-ethanone, which can be further reacted with nucleophiles like N-alkyl piperazines to form complex side chains. nih.gov These varied synthetic routes allow for the creation of extensive libraries of paeonol derivatives for biological screening. tandfonline.comnih.gov

Rational Design of Analogs Based on SAR Insights

The rational design of analogs of this compound is heavily informed by Structure-Activity Relationship (SAR) studies, which clarify how specific structural features influence biological activity.

For Anti-inflammatory Activity: SAR studies have revealed several key insights. The substitution of the hydrogen in the C2-hydroxyl group with long alkyl chains (greater than 14 carbons) was found to increase the radical scavenging ability of the molecule. nih.gov Conversely, substitution with short carbon chains decreased this activity. nih.gov Another study concluded that incorporating halogens onto an attached aryl urea moiety and substituting the phenolic hydroxyl group were beneficial for enhancing anti-inflammatory activity. researchgate.net

For Anti-oomycete Activity: Research on sulfonate derivatives of paeonol has shown that the acetyl group and the 4-methoxy group are essential for activity. tandfonline.comtandfonline.com Modifying the hydroxyl group via sulfonylation significantly increased the anti-oomycete effect compared to the parent compound. tandfonline.comnih.gov

For Anti-tumor Activity: SAR studies on paeonol derivatives against cancer cell lines indicated that the 4-methoxy group acts as a synergistic group, enhancing the compound's anti-tumor effect. nih.gov The ketone carbonyl side chain was also identified as an essential functional group for this activity. nih.gov

For Anti-platelet Aggregation: A Quantitative Structure-Activity Relationship (QSAR) study was conducted on a series of paeonol analogs. The best predictive model for inhibitory activity against platelet aggregation was a neural network model that used relative positive charge, hydration energy, and hydrophilic factor as key structural descriptors. nih.gov

These SAR and QSAR insights provide a rational basis for the future design of more potent and selective paeonol-based therapeutic agents. nih.gov

Evaluation of Modified Compounds for Improved Therapeutic Profiles

The synthesized derivatives of this compound are systematically evaluated to determine if the chemical modifications have led to improved therapeutic profiles compared to the parent compound. nih.govresearchgate.net

Anti-inflammatory and Antioxidant Activity: Paeonol itself has documented anti-inflammatory and antioxidant properties, but many of its derivatives show significantly enhanced effects. nih.govmdpi.com For example, a series of N-alkyl piperazine derivatives (5a-5d) demonstrated superior antioxidant activity in a DPPH radical scavenging assay compared to paeonol. nih.govmdpi.com A series of paeonol-based urea derivatives were also synthesized, with compound B12 showing particularly potent anti-inflammatory activity by inhibiting nitric oxide (NO) production in RAW264.7 cells. nih.govtandfonline.com Another study found that compound 11a , an acrylamide (B121943) derivative, was a highly effective inhibitor of NO production, far surpassing the activity of paeonol. nih.govresearchgate.net Furthermore, long-chain alkyl ether derivatives 3h and 4h not only showed potent radical scavenging abilities but also substantially inhibited the inflammatory enzyme COX-2. nih.gov

Interactive Data Table: Anti-inflammatory and Antioxidant Activity of Paeonol Derivatives

Compound Type Bioassay Result (IC₅₀) Reference Compound Result (IC₅₀) Citation
5a-5d Piperazine Derivative DPPH Scavenging 142.8–191.6 μM Paeonol 309.7 μM nih.govmdpi.com
B12 Urea Derivative NO Inhibition 2.14 μM Paeonol >50 µM nih.govtandfonline.com
11a Acrylamide Derivative NO Inhibition 6.96 μM Paeonol 14.74% inhibition at 20 μM nih.gov

Multifunctional Agents for Alzheimer's Disease: Derivatives have been designed as multifunctional agents targeting several pathological factors in Alzheimer's disease. nih.gov The piperazine derivatives 5a-5d not only possessed strong antioxidant effects but also acted as effective acetylcholinesterase (AChE) inhibitors, with IC₅₀ values in the low micromolar to sub-micromolar range. nih.govmdpi.com Compound 5b also showed an ability to chelate biologically relevant metal ions like Cu²⁺. nih.gov

Interactive Data Table: Anti-Alzheimer's Disease Activity of Paeonol Derivatives

Compound Bioassay Result (IC₅₀) Citation
5a AChE Inhibition 7.04 μM nih.gov
5b AChE Inhibition 0.61 μM nih.gov
5c AChE Inhibition 3.51 μM nih.gov
5d AChE Inhibition 1.39 μM nih.gov

Anticancer Activity: The anticancer potential of paeonol has been enhanced through derivatization. A study evaluating acylated and etherified derivatives found that the compounds were generally more active against HeLa cells than MCF-7 cells. nih.gov Notably, compound 2d exhibited significantly stronger antiproliferative activity against both HeLa and MCF-7 cancer cell lines compared to unmodified paeonol. nih.gov

Interactive Data Table: Anticancer Activity of Paeonol Derivative 2d

Compound Cell Line Result (IC₅₀) Citation
2d HeLa 2.67 μM nih.gov
2d MCF-7 4.74 μM nih.gov

Other Activities: The therapeutic profile of paeonol derivatives has been expanded to other areas. Sulfonate derivatives, particularly 4m , displayed potent anti-oomycete activity against P. capsici, even outperforming the commercial fungicide zoxamide. tandfonline.com This demonstrates the potential of paeonol-based compounds in agriculture.

Potential Therapeutic and Industrial Applications Research Focus

Preclinical Development of Lead Compounds for Drug Discovery

Research into the direct therapeutic effects of 1-(4-Hydroxy-2-methoxyphenyl)ethanone is still emerging, often in the context of its isomers. A patent for a liquid formulation designed to treat inflammatory diseases, such as osteoarthritis in dogs, includes "2-hydroxy-4-methoxyacetophenone (paeonol) or its isomer" as a key active ingredient alongside apocynin. researchgate.net This suggests a potential anti-inflammatory role for isopaeonol as part of a combination therapy.

The compound has also been identified as a naturally occurring phytochemical in plants of the Cynanchum genus. pherobase.comchemistry-chemists.com These plants are utilized in traditional medicine, and their extracts, containing a complex mixture of compounds including isopaeonol, are investigated for various pharmacological activities, such as treating rheumatoid arthritis and tumors. pherobase.com

Preclinical Research Focus Compound/Formulation Key Finding Source
Inflammatory DiseaseLiquid formulation containing paeonol (B1678282) or its isomer (isopaeonol) and apocynin.The formulation showed positive results in treating osteoarthritis in dogs, indicating potential anti-inflammatory applications.JP2025065531A researchgate.net
Natural Product ChemistryIsopaeonolIdentified as a natural constituent in plants of the Cynanchum genus, which are used in traditional medicine.Molecules pherobase.com, ResearchGate chemistry-chemists.com

Research into Pharmaceutical Intermediates (e.g., Iloperidone Synthesis)

The class of hydroxy methoxy (B1213986) acetophenones serves as critical starting materials for the synthesis of complex pharmaceutical compounds. A prominent example is the production of the atypical antipsychotic drug Iloperidone. researchgate.netgoogle.com However, it is crucial to note that the key intermediate for Iloperidone synthesis is not this compound, but its isomer, 1-(4-hydroxy-3-methoxyphenyl)ethanone (acetovanillone). researchgate.netgoogle.com

The synthesis process involves reacting 1-(4-hydroxy-3-methoxyphenyl)ethanone with a compound like 1,3-dibromopropane (B121459) to produce an intermediate such as 1-[4-(3-bromopropoxy)-3-methoxyphenyl]ethanone. researchgate.net This intermediate is then coupled with another key fragment, such as 3-[1-(3-chloropropyl)-4-piperidinyl]-6-fluoro-1,2-benzisoxazole, to form the final Iloperidone molecule. google.com This highlights the importance of specific isomeric structures in the role of acetophenones as vital pharmaceutical intermediates.

Role as a Building Block in Specialty Chemicals and Agrochemicals

This compound serves as a useful starting material, or building block, in organic synthesis for the creation of more complex molecules. Its chemical structure allows it to undergo specific reactions to yield other compounds. For instance, research has shown that isopaeonol can undergo a y-substitution reaction when treated with reagents such as zinc cyanide, hydrogen chloride, and aluminum chloride. This type of reactivity demonstrates its utility as a foundational molecule for chemists to build upon, facilitating research and development in specialty chemicals.

Studies in Dyes and Pigments Production

Currently, there is a lack of specific research findings or literature detailing the use of this compound in the production of dyes or pigments.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy and Sustainability

Future research into the synthesis of paeonol (B1678282) and its derivatives is increasingly focused on developing novel pathways that prioritize atom economy and sustainability. Current strategies often involve multi-step reactions to create more stable and potent analogs. merckmillipore.com For instance, researchers have successfully synthesized derivatives by modifying the hydroxyl and acetyl groups or by introducing new moieties like urea (B33335) linkers at various positions on the paeonol skeleton. nih.govtandfonline.comresearchgate.net A fragment growing approach has been used to design and synthesize a series of paeonol derivatives with enhanced anti-inflammatory activity. tandfonline.com Other synthetic routes include bromination-Williamson Ether Synthesis-deprotection-nucleophilic addition reaction sequences to create novel etherized aryl urea derivatives. researchgate.net

However, these methods can sometimes involve harsh reagents and generate significant waste. The future direction points towards "green chemistry" approaches. This involves designing syntheses that maximize the incorporation of all materials used in the process into the final product, thereby reducing waste. Exploring biocatalysis, using enzymes to perform specific chemical transformations, or employing flow chemistry could lead to more efficient, scalable, and environmentally benign synthetic routes. The development of one-pot synthesis protocols and the use of sustainable solvents will be crucial in making the production of paeonol-based compounds more economically and environmentally viable.

Advanced Mechanistic Studies using Cutting-Edge Biophysical Techniques

While numerous studies have identified the signaling pathways modulated by paeonol, a deeper, more precise understanding of its molecular interactions is required. Paeonol is known to exert its effects by modulating key cellular signaling pathways, including MAPK (p38/JNK/ERK), NF-κB, and PI3K/Akt. spandidos-publications.comnih.gov For example, it has been shown to inhibit the TOPK-p38/JNK signaling pathway in skin inflammation models and suppress STAT3 and p38 pathways in microglia. nih.govspandidos-publications.com

Future research should employ cutting-edge biophysical techniques to move beyond pathway analysis to the direct study of molecular binding events. Techniques such as:

Microscale Thermophoresis (MST): This technique has already been used to confirm the binding affinity of paeonol to its target, T-LAK cell-originated protein kinase (TOPK). nih.gov Broader application of MST can help identify and validate other direct protein targets.

Surface Plasmon Resonance (SPR): SPR can provide real-time kinetic data (association and dissociation rates) of the interaction between paeonol analogs and their targets, offering deeper insights into structure-activity relationships.

Isothermal Titration Calorimetry (ITC): ITC can determine the thermodynamic parameters of binding, helping to understand the driving forces behind the interaction.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques can reveal the precise binding mode of paeonol and its derivatives within the active sites of their target proteins, providing an atomic-level blueprint for rational drug design.

By employing these advanced methods, researchers can unequivocally identify direct molecular targets and elucidate the precise mechanisms of action, paving the way for the development of more selective and potent therapeutic agents.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and development of novel paeonol analogs. Computational approaches can accelerate the discovery process, reduce costs, and improve the success rate of drug development. One study has already utilized a back-propagation neural network model to test and predict the platelet aggregation inhibitory effects of paeonol analogs. frontiersin.org

Future applications of AI and ML in paeonol research could include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing sophisticated ML-based QSAR models to predict the biological activity of novel, unsynthesized paeonol derivatives based on their chemical structures.

De Novo Drug Design: Using generative AI models to design entirely new molecules based on the paeonol scaffold, optimized for high affinity to a specific biological target and favorable pharmacokinetic properties.

ADMET Prediction: Employing machine learning algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual compounds, allowing researchers to prioritize the synthesis of candidates with the highest chance of clinical success.

Target Identification: Analyzing large-scale biological data (genomics, proteomics) with AI tools to identify new potential molecular targets for paeonol and its derivatives.

Clinical Translational Research Prospects for Promising Analogs

Despite a wealth of promising preclinical data from in vitro and in vivo studies, there is a notable lack of clinical trials evaluating the efficacy and safety of paeonol in humans. spandidos-publications.comjapsonline.com The extensive research in various disease models—including cancer, cardiovascular diseases, and dermatological conditions—provides a strong foundation for advancing paeonol-based therapies into the clinical setting. frontiersin.orgresearchgate.net

The immediate future of translational research likely lies with chemically modified paeonol derivatives that exhibit enhanced potency and improved drug-like properties. For example, the synthetic derivative B12 was found to have significantly higher anti-inflammatory activity than the parent compound in a skin inflammation model, making it a promising candidate for further development. nih.govfrontiersin.org

Key steps to facilitate clinical translation include:

IND-Enabling Studies: Conducting formal preclinical studies on lead analogs, including pharmacokinetics, toxicology, and safety pharmacology, to meet regulatory requirements for an Investigational New Drug (IND) application.

Biomarker Identification: Identifying and validating biomarkers that can be used in early-phase clinical trials to provide proof of mechanism and demonstrate target engagement in humans.

Phase I Clinical Trials: Designing and conducting initial human trials to assess the safety, tolerability, and pharmacokinetic profile of the most promising paeonol analog or formulation.

Investigating Synergistic Effects with Existing Therapeutic Agents

A particularly promising area of research is the investigation of paeonol's synergistic effects when combined with existing therapeutic agents, especially in cancer treatment. frontiersin.org Studies have shown that paeonol can enhance the efficacy of conventional chemotherapy drugs while simultaneously mitigating their toxic side effects. frontiersin.orgnih.gov For instance, paeonol has been shown to protect against cardiotoxicity induced by epirubicin and nephrotoxicity induced by cisplatin. spandidos-publications.comfrontiersin.org

Research has demonstrated significant synergistic anti-proliferative and pro-apoptotic effects when paeonol is combined with various anticancer drugs. frontiersin.org This suggests that paeonol could be a valuable adjuvant therapy, potentially allowing for lower, less toxic doses of conventional chemotherapeutics. Future research should focus on elucidating the molecular mechanisms behind this synergy and expanding these studies to other disease areas and therapeutic agents. Combining paeonol with autophagy inhibitors has also shown a significant synergetic effect in inhibiting ovarian cancer cell viability. nih.govfrontiersin.org

Combination AgentCancer ModelObserved Synergistic EffectReference
Cisplatin (CDDP)Oesophageal Cancer, Hepatocellular CarcinomaEnhanced growth inhibition and apoptosis induction. frontiersin.orgnih.gov
Doxorubicin (DOX)Hepatocellular CarcinomaSignificantly enhanced anti-proliferation effect. frontiersin.org
5-Fluorouracil (B62378) (5-FU)Hepatocellular CarcinomaConcentration-dependent synergistic inhibition of cancer cells. Effect enhanced by paeonol-loaded nanoparticles. nih.govfrontiersin.orgresearchgate.net
EpirubicinBreast CancerSynergistically inhibited tumor growth and promoted apoptosis. Paeonol also mitigated epirubicin-induced cardiotoxicity. spandidos-publications.com
PaclitaxelBreast CancerPaeonol helped prevent paclitaxel resistance. spandidos-publications.com
Autophagy Inhibitors (3-methyladenine, hydroxychloroquine)Ovarian CancerSynergistic inhibition of cancer cell viability and promotion of apoptosis. nih.govfrontiersin.org

Broadening the Scope of Biological Targets and Disease Models

Paeonol is a pleiotropic compound that interacts with numerous biological targets, contributing to its wide range of pharmacological effects. nih.gov Its ability to modulate multiple signaling pathways simultaneously is a key therapeutic advantage, particularly in complex multifactorial diseases. nih.gov The scope of research is continuously expanding to new targets and disease models.

Future investigations should aim to:

Identify Novel Targets: Utilize unbiased screening approaches, such as proteomics and chemical biology techniques, to uncover previously unknown molecular targets of paeonol.

Explore New Disease Areas: Based on its known mechanisms of action (e.g., anti-inflammatory, neuroprotective), the therapeutic potential of paeonol should be investigated in a broader range of disorders, such as inflammatory bowel disease, rheumatoid arthritis, and other neurodegenerative conditions beyond Alzheimer's disease. researchgate.netjapsonline.comresearchgate.net

Investigate Epigenetic Mechanisms: Explore whether paeonol can modulate epigenetic factors, such as histone modifications or DNA methylation, which are known to play critical roles in chronic diseases. Some studies have already suggested a link between paeonol, microRNAs, and the regulation of inflammatory pathways. nih.gov

Biological Target/PathwayAssociated Disease ModelsReference
NF-κB PathwayInflammation, Cancer, Cardiotoxicity nih.govspandidos-publications.com
MAPK Pathways (p38, JNK, ERK)Inflammation, Cancer, Skin Disorders spandidos-publications.comnih.gov
PI3K/Akt/mTOR PathwayCancer, Cardioprotection, Hepatotoxicity nih.govspandidos-publications.comnih.gov
T-LAK cell-originated protein kinase (TOPK)Skin Inflammation (e.g., Psoriasis, Dermatitis) nih.govfrontiersin.orgnih.gov
SIRT1Vascular Aging, Neuroprotection researchgate.net
TLR4 PathwayInflammation spandidos-publications.com
Caspases (3, 8, 9)Cancer (Apoptosis Induction) nih.govspandidos-publications.com
Bcl-2/Bax RatioCancer (Apoptosis Regulation) nih.govspandidos-publications.com

Development of Delivery Systems and Formulations for Improved Bioavailability

A major hurdle for the clinical use of paeonol is its poor physicochemical properties, including low water solubility and rapid first-pass metabolism, which lead to low oral bioavailability. nih.govfrontiersin.org A significant area of ongoing and future research is the development of advanced drug delivery systems to overcome these limitations. nih.gov Various formulations have been designed to enhance solubility, improve stability, and increase absorption. nih.govmerckmillipore.com

These advanced formulations not only improve the pharmacokinetic profile of paeonol but can also offer opportunities for controlled release and targeted delivery. For example, PEGylated niosomes have been shown to prolong cellular uptake and enhance synergistic anticancer effects with 5-FU. researchgate.net Future work will likely focus on developing "smart" delivery systems that can release their payload in response to specific stimuli in the disease microenvironment (e.g., pH, enzymes) and on creating formulations suitable for different routes of administration, such as transdermal or inhalation, to bypass first-pass metabolism entirely. frontiersin.org

Delivery SystemKey Features & FindingsReference
NanoemulsionImproved oral bioavailability by 4-fold in rats compared to suspension; mechanism involves preventing P-glycoprotein (P-gp) mediated efflux. frontiersin.orgtandfonline.com
LiposomesSignificantly increased AUC, Cmax, and half-life in vivo, indicating prolonged action and increased absorption. dovepress.com
PEGylated NiosomesImproved bioavailability and chemical stability; enhanced synergistic anti-tumor effects with 5-FU. frontiersin.orgresearchgate.net
Solid Lipid Nanoparticles (SLNs)Used in an in-situ gel for intranasal administration to enhance bioavailability. frontiersin.org
Polymeric Systems (Nanocapsules, Dendrimers)Enhance water solubility and stability by encapsulating paeonol, allowing for controlled release. nih.govfrontiersin.org
Therapeutic Deep Eutectic Solvent (THEDES)A novel system combining paeonol with lauric acid to improve water solubility and form stable liposomes for potential delivery. rsc.org
Dry Powder Inhaler (CD-MOF based)Increased Cmax by 6.5-fold and absolute bioavailability by 9.3-fold in a mouse model compared to oral administration. frontiersin.org

Q & A

Q. Basic

  • ¹H NMR :
    • Aromatic protons: Doublets at δ 6.3–7.1 ppm (J = 8.5 Hz) for the hydroxy-methoxy substituted ring.
    • Methoxy group: Singlet at δ 3.8 ppm.
    • Acetyl group: Singlet at δ 2.5 ppm.
  • IR :
    • C=O stretch at 1680–1700 cm⁻¹.
    • O-H (phenolic) broad peak at 3200–3400 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 180 (C₁₀H₁₂O₃) with fragments at m/z 137 (loss of COCH₃) .

How can researchers resolve contradictions in purity assessments between HPLC and NMR data?

Advanced
Discrepancies often arise from residual solvents or isomeric impurities. Methodological steps include:

Multi-modal analysis : Combine HPLC (C18 column, methanol/water gradient) with LC-MS to detect low-level impurities.

Quantitative NMR (qNMR) : Use deuterated DMSO as a solvent and 1,3,5-trimethoxybenzene as an internal standard for precise quantification.

Batch comparison : Analyze multiple synthesis batches to identify consistent impurities (e.g., 1-(2-hydroxy-4-methoxyphenyl)ethanone ≤2% per EFSA guidelines) .

How do structural modifications (e.g., methoxy vs. hydroxy positioning) influence biological activity?

Advanced
The compound’s bioactivity (e.g., antimicrobial, antioxidant) correlates with substituent electronic effects:

  • Methoxy group : Enhances lipophilicity, improving membrane permeability.
  • Hydroxy group : Enables hydrogen bonding with target enzymes (e.g., tyrosinase inhibition).
    Comparative studies with analogs (e.g., 1-(2,4-dichlorophenyl)ethanone) show that para-substitution increases steric hindrance, reducing binding affinity .

What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Q. Advanced

  • Disorder in methoxy groups : Mitigated using SHELXL’s PART instruction to model partial occupancy.
  • Hydrogen bonding networks : Fourier difference maps and Hirshfeld surface analysis (CrystalExplorer) resolve O-H···O interactions.
  • Twinned crystals : Data integration via CELL_NOW and refinement with TWINABS improve Rint values .

What safety protocols are recommended for handling this compound?

Q. Basic

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation.
  • Storage : In amber glass under argon at 4°C to prevent oxidation.
    Refer to SDS guidelines for similar acetophenones (e.g., 3-Hydroxy-4-methoxyacetophenone) for spill management .

How can interaction studies with biological targets be designed to minimize false positives?

Q. Advanced

  • Dose-response assays : Use a logarithmic concentration range (1 nM–100 µM) to establish IC₅₀/EC₅₀.
  • Counter-screening : Test against unrelated targets (e.g., COX-2 for anti-inflammatory claims) to rule out nonspecific binding.
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes, validated by mutagenesis (e.g., Ala-scanning of catalytic residues) .

What are its emerging applications in medicinal chemistry?

Q. Basic

  • Anticancer leads : Inhibits topoisomerase IIα (IC₅₀ = 12 µM in MCF-7 cells).
  • Antioxidant probes : Scavenges DPPH radicals (EC₅₀ = 45 µM) via phenolic O-H donation.
  • Enzyme substrates : Used in kinetic studies of cytochrome P450 isoforms .

How can conflicting bioactivity data across studies be reconciled?

Q. Advanced

  • Meta-analysis : Adjust for variables like cell line origin (e.g., HeLa vs. HEK293), serum concentration in media, and assay duration.
  • Standardized protocols : Follow OECD guidelines for minimum inhibitory concentration (MIC) determination in antimicrobial assays.
  • Data repositories : Upload raw data to platforms like ChEMBL for cross-validation .

What computational tools predict its reactivity in nucleophilic substitution reactions?

Q. Advanced

  • DFT calculations : Gaussian 16 (B3LYP/6-311+G**) maps electrostatic potential surfaces to identify electrophilic sites (e.g., carbonyl carbon).
  • Molecular dynamics (MD) : GROMACS simulates solvent effects (e.g., acetonitrile vs. DMF) on reaction kinetics.
  • pKa prediction : ACD/Labs software estimates phenolic proton acidity (predicted pKa ≈ 8.2) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(4-Hydroxy-2-methoxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(4-Hydroxy-2-methoxyphenyl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.